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  • Product: 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride
  • CAS: 1955499-05-4

Core Science & Biosynthesis

Foundational

The Strategic Application of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride in Advanced Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary medicinal chemistry, the architect...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the architectural design of targeted therapeutics relies heavily on privileged scaffolds. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a highly specialized chemical building block that bridges the robust, target-binding capabilities of the 1,8-naphthyridine core with the physicochemical flexibility of a piperidine ring[1].

This whitepaper provides an in-depth technical analysis of this compound, exploring the mechanistic rationale behind its structural components, its role in inhibiting critical biological pathways (such as kinase signaling and bacterial DNA gyrase)[2], and field-proven experimental protocols for integrating it into complex drug discovery workflows.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is most commonly handled as a hydrochloride or dihydrochloride salt to enhance its stability.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride
CAS Number 1909336-05-5 (HCl salt) / 870089-65-9 (Free base)[3]
Molecular Formula C₁₃H₁₅N₃ · 2HCl
Molecular Weight 286.20 g/mol (Dihydrochloride)
Appearance Pale-yellow to yellow-brown crystalline solid
Solubility Soluble in DMSO, Water; Sparingly in DCM
Storage Conditions 2–8 °C, desiccated, protected from light
H-Bond Donors 1 (Piperidine -NH)
H-Bond Acceptors 3 (Naphthyridine N1, N8; Piperidine N)
The Rationale for the Dihydrochloride Salt

While the free base (CAS 870089-65-9)[4] is synthetically useful, the secondary amine of the piperidine ring is prone to atmospheric oxidation and can absorb CO₂ to form carbamates over time. Formulating the compound as a dihydrochloride salt protonates both the highly basic piperidine nitrogen (pKa ~9.5) and the most basic nitrogen of the naphthyridine core.

Causality in Design: This salt formation drastically increases the melting point and crystalline lattice energy, ensuring long-term shelf stability and preventing degradation during storage. It also renders the compound highly water-soluble, which is advantageous for specific aqueous-based biological assays.

Structural & Mechanistic Advantages in Target Binding

The 1,8-naphthyridine core boasts a rich history in medicinal chemistry, originally popularized by antibacterial agents like nalidixic acid, and has evolved into a cornerstone for modern kinase inhibitors and anti-tumor agents[2],[1].

The 1,8-Naphthyridine Core: Bidentate Hinge Binding

In kinase drug discovery, the orientation of the nitrogen atoms at the 1 and 8 positions is not coincidental. These nitrogens are perfectly spaced to act as bidentate hydrogen bond acceptors[1]. When a 1,8-naphthyridine derivative enters the ATP-binding pocket of a kinase (e.g., PI3K or mTOR), these nitrogens interact directly with the backbone NH groups of the kinase hinge region (typically Valine or Alanine residues). Furthermore, the planar bicyclic aromatic system provides strong π−π stacking interactions with hydrophobic gatekeeper residues[2].

The Piperidin-4-yl Motif: Solvent Vectoring

The attachment of the piperidine ring at the C2 position directs the aliphatic ring outward from the hinge region toward the solvent-exposed channel or the ribose-binding pocket.

  • Salt Bridge Formation: The basic piperidine nitrogen can form critical salt bridges with acidic residues (Aspartate or Glutamate) in the target protein, drastically increasing binding affinity.

  • Physicochemical Tuning: The basic amine improves the overall aqueous solubility and modulates the logD of the highly lipophilic naphthyridine core, enhancing oral bioavailability[1].

Pathway Visualization: PI3K/AKT Axis

Naphthyridine-piperidine derivatives are frequently synthesized to block hyperactive lipid kinases in oncology[2]. The diagram below illustrates where these inhibitors interrupt the PI3K/AKT survival pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Inhibitor Naphthyridine Derivative (Inhibitor) Inhibitor->PI3K Blocks ATP Pocket

Fig 1. Mechanism of action for 1,8-naphthyridine derivatives inhibiting the PI3K/AKT signaling axis.

Experimental Methodology: Self-Validating Synthetic Protocol

To utilize 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride as a building block, chemists typically functionalize the secondary amine via amide coupling, reductive amination, or S_NAr reactions. Because the starting material is a dihydrochloride salt, standard protocols will fail if stoichiometric neutralization is not strictly managed.

The following is a field-proven, self-validating protocol for an Amide Coupling using HATU.

Reagent Stoichiometry & Causality
  • Carboxylic Acid Partner: 1.1 equivalents.

  • HATU: 1.2 equivalents. (Causality: Forms a highly reactive HOAt active ester to drive the reaction forward).

  • 2-(Piperidin-4-yl)-1,8-naphthyridine 2HCl: 1.0 equivalent.

  • N,N-Diisopropylethylamine (DIPEA): 5.0 equivalents. (Causality: 2.0 eq are consumed immediately to neutralize the dihydrochloride salt. 1.0 eq is required for the HATU activation mechanism. The remaining 2.0 eq ensure the reaction remains basic, keeping the piperidine nitrogen fully nucleophilic).

Step-by-Step Workflow
  • Pre-Activation: In a flame-dried vial under N₂, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: A color change (often to pale yellow) indicates the formation of the active ester. Pre-activation prevents the amine from reacting directly with HATU to form a stable, unreactive guanidinium byproduct.

  • Neutralization: In a separate vial, suspend the naphthyridine dihydrochloride (1.0 eq) in DMF. Add DIPEA (3.0 eq) and sonicate for 2 minutes.

    • Validation Check: The cloudy suspension will become a clear solution as the salt is neutralized into the soluble free base.

  • Coupling: Transfer the neutralized amine solution dropwise into the pre-activated acid solution. Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Synthetic_Workflow Salt 2-(Piperidin-4-yl)- 1,8-naphthyridine 2HCl Base Add DIPEA (5 eq) in DMF Salt->Base Neutralization FreeBase Free Amine Intermediate Base->FreeBase Releases HCl Coupling Nucleophilic Attack (Coupling) FreeBase->Coupling Acid Carboxylic Acid + HATU Acid->Coupling Active Ester Product Target Naphthyridine Derivative Coupling->Product Room Temp, 2h

Fig 2. Self-validating workflow for the amide coupling of the naphthyridine dihydrochloride salt.

Analytical Validation

Post-synthesis, verifying the structural integrity of the naphthyridine core is paramount.

  • LC-MS: The basic nature of the naphthyridine nitrogens ensures excellent ionization in positive Electrospray Ionization (ESI+) mode. Look for the [M+H]+ peak.

  • ¹H NMR (DMSO-d₆): The 1,8-naphthyridine core exhibits highly characteristic downfield shifts. The proton at the C7 position (adjacent to N8) typically appears as a distinct doublet of doublets around δ 9.0–9.2 ppm due to the strong electron-withdrawing effect of the adjacent nitrogen[5]. The piperidine protons will shift significantly depending on the nature of the coupled acyl group.

References

  • National Center for Biotechnology Information (NCBI). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues". Available at:[Link]

  • Royal Society of Chemistry (RSC). "Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects". Available at:[Link]

Sources

Exploratory

The 1,8-Naphthyridine Pharmacophore: A Technical Guide to 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1955499-05-4) has emerged as a highly versatile, bifunctional building block.

By combining the rigid, heteroaromatic, bidentate hydrogen-bonding capacity of the 1,8-naphthyridine core with the flexible, sp³-rich, and easily functionalized piperidine ring, this compound serves as a critical synthetic hub. This whitepaper provides an in-depth mechanistic analysis, physiochemical profiling, and self-validating synthetic protocols for leveraging this scaffold in the development of kinase inhibitors, anti-infectives, and antiviral agents.

Physiochemical & Structural Profiling

Understanding the physical state of a building block dictates the causality of downstream synthetic choices. The commercial availability of this compound as a dihydrochloride salt is a deliberate design choice rather than a mere consequence of its isolation.

  • Stability Causality: The free base contains three nitrogen atoms (two aromatic, one aliphatic). The secondary amine on the piperidine ring is highly susceptible to oxidative degradation and atmospheric CO₂ absorption (forming carbamates) over time. Protonating this amine, along with one of the naphthyridine nitrogens, locks the molecule in a stable crystalline lattice, ensuring long-term bench stability.

  • Solubility Causality: The free base is highly lipophilic and poorly soluble in polar media. The dihydrochloride salt dramatically enhances aqueous solubility, making it immediately viable for in vitro biological assays and compatible with polar aprotic solvents (like DMF or DMSO) used in high-throughput library synthesis.

Table 1: Core Physiochemical Properties
PropertyValueStructural Significance
Chemical Name 2-(Piperidin-4-yl)-1,8-naphthyridine 2HClFull structural nomenclature.
CAS Number 1955499-05-4Unique identifier for the dihydrochloride salt[1].
Molecular Formula C₁₃H₁₅N₃ · 2HCl (C₁₃H₁₇Cl₂N₃)Indicates the 1:2 stoichiometric ratio of base to acid.
Molecular Weight 286.20 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (in free base form)The piperidine >N-H serves as the primary derivatization handle.
Hydrogen Bond Acceptors 3 (in free base form)The 1,8-naphthyridine nitrogens act as potent bidentate acceptors in kinase hinge regions.

Mechanistic Paradigms: Why 1,8-Naphthyridine?

The 1,8-naphthyridine core is not a passive structural element; it is an active pharmacophore. Its biological utility spans multiple therapeutic areas due to its unique electronic distribution and planar geometry.

Kinase Inhibition (PI3K, c-Met, EGFR)

In oncology, the 1,8-naphthyridine core frequently acts as an ATP-competitive inhibitor. The two adjacent nitrogen atoms mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides in the kinase hinge region (e.g., Val882 in PI3Kγ). As demonstrated in the optimization of , the naphthyridine scaffold provides superior binding affinity compared to monocyclic analogs. The piperidine ring at the 2-position acts as a steric vector, directing subsequent functional groups (like sulfonamides or aryl ethers) into the solvent-exposed region or deep affinity pockets[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits/Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor 1,8-Naphthyridine Derivatives Inhibitor->PI3K Inhibits Hinge Region

Caption: Mechanism of Action: 1,8-Naphthyridine derivatives acting as ATP-competitive inhibitors in the PI3K/AKT/mTOR pathway.

Anti-Infective and Antiviral Applications

Beyond oncology, the scaffold is historically rooted in antibacterial design (e.g., Nalidixic acid, a DNA gyrase inhibitor). Recently, 3 have been identified as potent Hepatitis C Virus (HCV) entry inhibitors[3]. Furthermore, piperidine-substituted 1,8-naphthyridines exhibit profound anti-mycobacterial activity against Mycobacterium tuberculosis (Mtb H37Rv), highlighting the scaffold's ability to penetrate complex mycobacterial cell walls[4].

Table 2: Comparative Pharmacological Data of Naphthyridine Derivatives
Target / Disease StateDerivative ClassPotency MetricReference Context
PI3Kα / mTOR Pyridopyrimidinone/NaphthyridinepAKT Inhibition: 98% at 1 μMKinase hinge binder
HCV Entry Imidazo[1,2-α][1,8]naphthyridinesEC₅₀ = 0.017–0.159 μMAntiviral entry blockade[3]
Mtb H37Rv (Tuberculosis) 1,8-Naphthyridine-3-carbonitrilesMIC = 0.19 μMAnti-mycobacterial[4]

Synthetic Workflows & Derivatization Protocols

To utilize CAS 1955499-05-4 effectively, the piperidine nitrogen must be selectively functionalized. Below are two highly optimized, self-validating protocols for generating structural diversity.

Synthetic_Workflow Core 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride FreeBase Free Basing in situ (DIPEA or Et3N) Core->FreeBase Split FreeBase->Split PathA Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Split->PathA PathB Amide Coupling (Carboxylic Acid, HATU/DIPEA) Split->PathB PathC Buchwald-Hartwig Cross Coupling (Aryl Halide, Pd-catalyst) Split->PathC ProdA N-Alkyl Derivatives (e.g., c-Met Inhibitors) PathA->ProdA ProdB Amide Derivatives (e.g., HCV Entry Inhibitors) PathB->ProdB ProdC N-Aryl Derivatives (e.g., PI3K Inhibitors) PathC->ProdC

Caption: Synthetic divergence of 2-(Piperidin-4-yl)-1,8-naphthyridine into distinct therapeutic classes.

Protocol A: HATU-Mediated Amide Coupling (Library Generation)

This method is ideal for generating libraries of amide derivatives (e.g., for HCV entry inhibitor screening).

  • Step 1 (Preparation): Dissolve 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Step 2 (Neutralization/Base Addition): Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality: 2.0 eq are strictly required to neutralize the dihydrochloride salt and liberate the nucleophilic secondary amine. The remaining 2.0 eq maintain the basic environment necessary for carboxylic acid deprotonation and coupling.

  • Step 3 (Activation): Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise.

    • Causality: HATU forms a highly reactive HOAt ester. Cooling prevents exothermic degradation and suppresses the epimerization of any chiral centers present on the carboxylic acid.

  • Step 4 (Reaction & Validation): Stir at room temperature for 2–4 hours. Monitor via LC-MS.

    • Self-Validation: The reaction is complete when the highly polar starting material mass (m/z 214 [M+H]⁺ for the free base) disappears, replaced by the target amide mass.

  • Step 5 (Workup): Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Causality: NaHCO₃ partitions the water-soluble HOAt byproduct and unreacted acid into the aqueous layer, leaving the neutral amide product in the organic phase.

Protocol B: Reductive Amination (N-Alkylation)

This method is utilized to append lipophilic tails or target-specific vectors without introducing the rigidity of an amide bond.

  • Step 1 (Preparation): Suspend the dihydrochloride salt (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Step 2 (Neutralization): Add Triethylamine (TEA) (2.0 eq) and stir for 15 minutes.

    • Causality: DCE is selected over DCM due to its higher boiling point, allowing for mild heating (up to 60 °C) if the subsequent iminium formation is sterically hindered.

  • Step 3 (Iminium Formation): Add the target aldehyde or ketone (1.2 eq) followed by glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby driving the formation of the intermediate iminium ion.

  • Step 4 (Reduction): Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent. It reduces the iminium ion much faster than it reduces the unreacted carbonyl, preventing the formation of unwanted alcohol byproducts.

  • Step 5 (Workup): Quench the reaction with 1N NaOH until the aqueous layer reaches pH 9, then extract with DCM.

    • Causality: The basic quench safely destroys excess hydride and ensures the newly formed tertiary amine is fully deprotonated, maximizing its partition into the organic layer.

References

  • Anti-Mycobacterial Activity Title: Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues Source: National Institutes of Health (NIH) URL:[Link]

  • HCV Entry Inhibitors Title: Discovery of Imidazo[1,2-α][1,8]naphthyridine Derivatives as Potential HCV Entry Inhibitor Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Kinase Inhibition (PI3K/mTOR) Title: Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Source: National Institutes of Health (NIH) URL:[Link]

  • Anticancer & RTK Profiling Title: Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents Source: ResearchGate / Wiley URL:[Link]

Sources

Foundational

Technical Guide: Pharmacological Profiling and Mechanism of Action Elucidation for 2-(Piperidin-4-yl)-1,8-naphthyridine Derivatives

Executive Summary: The Role of a Privileged Scaffold In early-stage drug discovery, the mechanism of action (MoA) of a novel therapeutic is fundamentally dictated by its core structural motifs. 2-(Piperidin-4-yl)-1,8-nap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of a Privileged Scaffold

In early-stage drug discovery, the mechanism of action (MoA) of a novel therapeutic is fundamentally dictated by its core structural motifs. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS 1909336-05-5) [1] is not a standalone, FDA-approved drug; rather, it is a highly versatile, commercially available pharmacological building block.

As an application scientist, I frequently see research programs utilize this specific precursor because it fuses two "privileged scaffolds": the 1,8-naphthyridine heteroaromatic ring and a basic piperidine moiety. By elaborating on this building block, medicinal chemists generate active pharmaceutical ingredients (APIs) that typically diverge into two primary mechanistic pathways: antimicrobial (DNA Gyrase/Topoisomerase IV inhibition) [2] and anti-inflammatory (Phosphodiesterase 4 [PDE4] inhibition) [3].

This whitepaper provides an in-depth technical framework for understanding the structural pharmacology of this compound and details the self-validating experimental protocols required to elucidate the MoA of its downstream derivatives.

Structural Pharmacology & Target Rationale

To understand the MoA of molecules derived from 2-(Piperidin-4-yl)-1,8-naphthyridine, we must deconstruct the causality behind its structural components:

  • The 1,8-Naphthyridine Core: This bicyclic system is the defining feature of first-generation quinolones (e.g., Nalidixic acid) and advanced fluoroquinolones (e.g., Enoxacin). The electron-deficient nature of the naphthyridine ring allows it to effectively intercalate into DNA base pairs at the enzyme-DNA cleavage site. Furthermore, in human targets, this core mimics the purine ring of cyclic adenosine monophosphate (cAMP), allowing it to competitively bind the bimetallic (Zn²⁺/Mg²⁺) catalytic pocket of PDE4 [3].

  • The Piperidin-4-yl Moiety: Positioned at the C2 carbon, the piperidine ring serves a critical pharmacodynamic function. The secondary amine (supplied as a dihydrochloride salt for maximum aqueous solubility) acts as a potent hydrogen bond donor and acceptor. At physiological pH, it becomes protonated, forming vital salt bridges with acidic residues (such as aspartate or glutamate) within the target protein's active site, thereby exponentially increasing binding affinity and target residence time.

Experimental Workflows for MoA Elucidation

When a novel derivative is synthesized from 2-(Piperidin-4-yl)-1,8-naphthyridine, its MoA must be rigorously validated. A robust MoA package requires a self-validating system: proving biochemical inhibition in vitro, confirming target engagement in cellulo, and demonstrating the functional phenotype.

Protocol 1: DNA Gyrase Supercoiling Assay (Biochemical Validation)

Causality: If the derivative is designed as an antimicrobial, it must prevent bacterial DNA replication. This assay proves causality by demonstrating that the drug directly inhibits the GyrA subunit's ability to convert relaxed plasmid DNA into negatively supercoiled DNA.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, prepare an assay buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL BSA.

  • Substrate & Enzyme: Add 0.5 µg of relaxed E. coli pBR322 plasmid DNA and 1 Unit of purified E. coli DNA gyrase.

  • Compound Titration: Add the naphthyridine derivative in a 10-point concentration gradient (0.01 µM to 100 µM). Self-Validation: Include Nalidixic acid (10 µM) as a positive control and 1% DMSO as a vehicle (negative) control.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the catalytic activity by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS) to denature the enzyme.

  • Electrophoretic Resolution: Load the samples onto a 1% agarose gel (without ethidium bromide in the gel to prevent intercalation artifacts during the run). Run in 1X TAE buffer at 3 V/cm for 2.5 hours.

  • Quantification: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes. Image under UV light and use densitometry to quantify the depletion of the supercoiled DNA band. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Cellular Target Engagement)

Causality: Biochemical assays do not account for cellular permeability or off-target effects. CETSA proves that the naphthyridine derivative physically binds to its intended target (e.g., PDE4) inside a living cell by measuring the thermodynamic stabilization of the protein upon ligand binding.

Step-by-Step Methodology:

  • Cell Treatment: Culture THP-1 human monocytes to 80% confluence. Treat the cells with 10 µM of the naphthyridine derivative (or DMSO vehicle) and incubate for 1 hour at 37°C to allow for intracellular equilibration and target binding.

  • Thermal Gradient: Harvest the cells, wash twice with cold PBS, and divide the suspension equally into 8 PCR tubes. Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 37°C water bath for 2 minutes).

  • Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Heat denatures unbound proteins, causing them to precipitate. Ligand-bound proteins resist thermal denaturation and remain in the soluble supernatant.

  • Detection & Analysis: Carefully aspirate the soluble supernatant and analyze via Western blot using a highly specific anti-PDE4 primary antibody. Plot the normalized band intensities against temperature. A positive thermal shift (ΔT_agg > 2°C) in the drug-treated group versus the DMSO group definitively confirms intracellular target engagement.

Quantitative Data Presentation

To benchmark the efficacy of novel 2-(Piperidin-4-yl)-1,8-naphthyridine derivatives, researchers must compare their data against established clinical and experimental standards containing the 1,8-naphthyridine core [2][3].

Compound Class / NamePrimary TargetStructural ModificationTypical IC₅₀ / MICPrimary Indication
Nalidixic Acid DNA Gyrase (GyrA)1-ethyl-7-methyl-1,8-naphthyridineMIC: 4 - 16 µg/mLUrinary Tract Infections
Enoxacin DNA Gyrase / Topo IV6-fluoro-7-(piperazin-1-yl)-1,8-naphthyridineMIC: 0.5 - 2 µg/mLBroad-spectrum Antibacterial
Gemifloxacin DNA Gyrase / Topo IVPyrrolidine-substituted 1,8-naphthyridineMIC: 0.01 - 0.1 µg/mLRespiratory Tract Infections
EP1225173A1 (Patent) PDE4 Enzyme3-substituted-1,8-naphthyridin-2(1H)-oneIC₅₀: 10 - 50 nMAsthma / COPD
Novel Derivative Target Dependent2-(Piperidin-4-yl)-1,8-naphthyridine coreTo be determinedInvestigational

Table 1: Pharmacological profiling of established 1,8-naphthyridine derivatives compared to the investigational scaffold.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the raw chemical building block to the elucidation of its final mechanism of action.

G A 2-(Piperidin-4-yl)-1,8-naphthyridine (Privileged Scaffold) B Chemical Elaboration (Library Synthesis) A->B C Target 1: DNA Gyrase (Antimicrobial Pathway) B->C Structural Optimization D Target 2: PDE4 Enzyme (Anti-inflammatory Pathway) B->D Structural Optimization E Assay: DNA Supercoiling (Biochemical Validation) C->E F Assay: cAMP Hydrolysis (Biochemical Validation) D->F G Validation: CETSA (Cellular Target Engagement) E->G F->G H Phenotype: Bacterial Cell Death G->H If Gyrase targeted I Phenotype: Cytokine Suppression G->I If PDE4 targeted

Caption: Target deconvolution and MoA elucidation workflow for 2-(Piperidin-4-yl)-1,8-naphthyridine derivatives.

References

  • NextSDS Database. "2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride — Chemical Substance Information (CAS 1909336-05-5)." NextSDS.[Link]

  • Melcón-Fernandez, E., et al. "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals, 2024, 17(12), 1705.[Link]

  • Astellas Pharma Inc. "Naphthyridine derivatives.
Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 2-(Piperidin-4-yl)-1,8-naphthyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride, a key intermediate in pharmaceutical research and development. The presented methodology is broken down into three core stages, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the process.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a piperidin-4-yl substituent at the 2-position of the 1,8-naphthyridine core has been a strategy in the design of various potent and selective therapeutic agents. This guide details a reliable synthetic route to 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride, commencing with the construction of the naphthyridine core, followed by the strategic introduction of the piperidine moiety, and culminating in the final deprotection and salt formation.

Part 1: Synthesis of the 2-Chloro-1,8-naphthyridine Precursor

The initial stage of the synthesis focuses on the construction of a functionalized 1,8-naphthyridine ring system, specifically 2-chloro-1,8-naphthyridine. This intermediate is primed for subsequent nucleophilic substitution or cross-coupling reactions. The Vilsmeier-Haack reaction provides a classical and effective method for the cyclization of an N-(pyridin-2-yl)acetamide precursor.

Causality Behind Experimental Choices

The selection of N-(pyridin-2-yl)acetamide as the starting material is strategic due to its commercial availability and the inherent reactivity of the pyridine ring, which facilitates the electrophilic cyclization. The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), acts as the electrophile that drives the formation of the second ring of the naphthyridine system. The use of POCl₃ also serves to chlorinate the newly formed pyridone ring, directly yielding the desired 2-chloro-1,8-naphthyridine.

Experimental Protocol: Synthesis of 2-Chloro-1,8-naphthyridine
  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N-(pyridin-2-yl)acetamide (1.0 eq).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Vilsmeier-Haack Cyclization: Add phosphorus oxychloride (POCl₃) (4.0 eq) dropwise to the cooled and stirred mixture, ensuring the temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-chloro-1,8-naphthyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Palladium-Catalyzed Coupling of the N-Boc-Piperidine Moiety

With the 2-chloro-1,8-naphthyridine precursor in hand, the next critical step is the introduction of the piperidine ring. A highly efficient and versatile method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] This reaction allows for the formation of a carbon-nitrogen bond between the 2-position of the naphthyridine ring and the nitrogen of a protected piperidine derivative.

Expertise & Experience: Rationale for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the chosen method due to its broad substrate scope, high functional group tolerance, and generally high yields.[2] The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for several reasons: it prevents side reactions, such as double arylation, and it modulates the nucleophilicity of the piperidine nitrogen. The selection of the palladium catalyst and the phosphine ligand is critical for the success of the reaction; sterically hindered and electron-rich ligands are often required to facilitate the catalytic cycle.[2]

Experimental Protocol: Synthesis of tert-butyl 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxylate
  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-chloro-1,8-naphthyridine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), and an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected product.

Visualizing the Synthetic Pathway

Synthesis_Pathway A N-(pyridin-2-yl)acetamide B 2-Chloro-1,8-naphthyridine A->B  POCl₃, DMF (Vilsmeier-Haack) C tert-Butyl 4-((1,8-naphthyridin-2-yl)amino)piperidine-1-carboxylate B->C  tert-Butyl 4-aminopiperidine-1-carboxylate, Pd Catalyst, Base (Buchwald-Hartwig Amination) D 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride C->D  HCl in Dioxane (Boc Deprotection) Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido - Base-H⁺ Amido->Pd0 Reductive Elimination Product Coupled Product Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride. By leveraging a classical ring-forming reaction and a modern palladium-catalyzed cross-coupling reaction, this route offers good overall yields and employs well-established, reproducible procedures. The in-depth protocols and mechanistic explanations are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

Sources

Foundational

The 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride Scaffold: A Technical Guide to Synthesis, Multi-Target Pharmacology, and Drug Development Workflows

Executive Summary The compound 2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1909336-05-5) represents a highly versatile, privileged scaffold in modern medicinal chemistry. Characterized by its dual-heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1909336-05-5) represents a highly versatile, privileged scaffold in modern medicinal chemistry. Characterized by its dual-heterocyclic architecture, this molecule serves as a critical building block for synthesizing multi-target therapeutics, particularly in the realms of antimicrobial resistance, oncology, and neurodegenerative diseases[1].

As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic pharmacophore. The strategic placement of the piperidine ring at the C2 position of the 1,8-naphthyridine core provides a highly functionalizable secondary amine vector, while the dihydrochloride salt formulation ensures optimal aqueous solubility and stability for downstream in vitro and in vivo evaluations. This guide delineates the structural rationale, mechanisms of action, and self-validating protocols required to leverage this scaffold in advanced drug discovery workflows.

Structural Rationale & Pharmacophore Dynamics

The efficacy of the 2-(piperidin-4-yl)-1,8-naphthyridine scaffold is rooted in its precise stereoelectronic properties:

  • The 1,8-Naphthyridine Core: This bioisostere of quinoline is a potent hydrogen-bond acceptor and metal chelator. The nitrogen atoms at positions 1 and 8 are perfectly spaced to interact with divalent cations (e.g., Mg²⁺, Mn²⁺) found in the catalytic pockets of enzymes like DNA gyrase and various kinases[2]. Furthermore, the planar aromatic system facilitates strong π−π stacking interactions with target protein residues[1].

  • The Piperidin-4-yl Appendage: The saturated piperidine ring introduces a basic nitrogen that is predominantly protonated at physiological pH. This basic center is crucial for anchoring the molecule to acidic residues (like aspartate or glutamate) in receptor binding sites. It also serves as the primary synthetic handle for derivatization (e.g., acylation, alkylation, or reductive amination) to tune pharmacokinetic properties[3].

  • Dihydrochloride Salt Causality: The free base of this compound (CAS: 870089-65-9) is prone to oxidative degradation and exhibits poor aqueous solubility. By formulating it as a dihydrochloride salt, both the piperidine secondary amine and one of the naphthyridine nitrogens are protonated. This dramatically enhances dissolution kinetics in aqueous assay buffers and prevents spontaneous dimerization, ensuring reproducible dose-response curves in biological assays.

Primary Mechanisms of Action

Derivatives synthesized from this scaffold primarily target two major biological pathways:

A. Kinase Inhibition (p38 MAPK & PDE4)

1,8-Naphthyridine derivatives are potent, ATP-competitive inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical regulator of pro-inflammatory cytokines[4]. The naphthyridine nitrogen atoms hydrogen-bond with the hinge region of the kinase (specifically Met109 and Gly110), while the piperidine moiety extends into the solvent-exposed region, allowing for the attachment of solubility-enhancing groups.

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1, Stress) MKK3_6 MKK3 / MKK6 (MAP2K) Stimulus->MKK3_6 Activates p38 p38 MAPK (Target Enzyme) MKK3_6->p38 Phosphorylates Substrates Downstream Substrates (MK2, ATF2, STAT1) p38->Substrates Phosphorylates Naphthyridine 1,8-Naphthyridine Derivatives Naphthyridine->p38 Competitive Inhibition (ATP Pocket) Inflammation Inflammatory Response (Cytokine Production) Substrates->Inflammation Induces

Fig 1: p38 MAPK cascade inhibition by 1,8-naphthyridine derivatives blocking downstream inflammation.

B. Antimicrobial Activity & Efflux Pump Inhibition

In the context of antibiotic resistance, 1,8-naphthyridine derivatives demonstrate a dual mechanism. They inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV (similar to fluoroquinolones)[1]. Additionally, recent studies indicate that specific piperidine-substituted naphthyridines act as inhibitors of the MepA efflux pump in Staphylococcus aureus, effectively restoring the susceptibility of multi-drug resistant strains to standard antibiotics[5].

Synthetic Methodology & Workflow

The most robust method for constructing the 2-(piperidin-4-yl)-1,8-naphthyridine core is the Friedländer condensation . This base-catalyzed reaction avoids the harsh, oxidative acidic conditions of the Skraup synthesis, which can degrade sensitive protecting groups on the piperidine precursor.

Synthetic_Workflow Nico 2-Aminonicotinaldehyde (Starting Material) Friedlander Friedländer Condensation (Base Catalyzed) Nico->Friedlander Ketone Piperidine-4-yl Ketone (Precursor) Ketone->Friedlander Intermediate Free Base Naphthyridine Friedlander->Intermediate Cyclization SaltFormation HCl Treatment (Anhydrous) Intermediate->SaltFormation Purification FinalProduct Dihydrochloride Salt (Stable Scaffold) SaltFormation->FinalProduct Precipitation

Fig 2: Synthetic workflow for 2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride via Friedländer.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride

Causality Check: We utilize Boc-protection during cyclization to prevent unwanted side reactions at the secondary amine. The subsequent HCl deprotection serves a dual purpose: removing the Boc group and simultaneously forming the highly soluble dihydrochloride salt.

  • Condensation: Dissolve 2-aminonicotinaldehyde (1.0 eq) and 1-Boc-4-acetylpiperidine (1.1 eq) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.2 eq) and reflux the mixture for 12 hours. Validation: Monitor via LC-MS; the reaction is complete when the aldehyde peak disappears and the intermediate mass [M+H]+ is dominant.

  • Isolation: Concentrate the solvent in vacuo, and purify the intermediate via silica gel chromatography (DCM:MeOH 95:5).

  • Deprotection & Salt Formation: Dissolve the purified intermediate in anhydrous 1,4-dioxane. Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Recovery: The product will precipitate as a pale-yellow solid. Filter, wash with cold diethyl ether, and dry under high vacuum. Validation: 1H-NMR (D2O) should show the absence of the Boc tert-butyl singlet (~1.4 ppm) and the presence of protonated amine shifts.

Protocol 2: High-Throughput p38α Kinase Inhibition Assay

Causality Check: To ensure the observed inhibition is not an artifact of compound aggregation (a common false-positive mechanism), the assay buffer must contain 0.01% Triton X-100.

  • Preparation: Prepare serial dilutions of the naphthyridine derivative (10 µM to 0.1 nM) in 100% DMSO.

  • Reaction Mix: In a 384-well plate, combine 10 µL of p38α kinase (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT) with 100 nL of the compound. Incubate for 15 minutes at room temperature.

  • Initiation: Add 10 µL of substrate mix (ATF2 substrate and 10 µM ATP).

  • Detection: After 60 minutes, add 20 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add 40 µL of Kinase Detection Reagent.

  • Validation: Read luminescence. The system is self-validating if the positive control (SB203580) yields an IC50 within 10% of its literature value (~50 nM), and the Z'-factor of the plate is >0.6.

Protocol 3: Minimum Inhibitory Concentration (MIC) & Efflux Pump Assay
  • Inoculum: Prepare a suspension of S. aureus (wild-type and MepA-overexpressing strains) to 0.5 MacFarland standard.

  • Treatment: In a 96-well plate, perform 2-fold serial dilutions of the naphthyridine compound in Mueller-Hinton broth.

  • Incubation & Readout: Add the bacterial suspension, incubate at 37°C for 18 hours, and determine the MIC using resazurin dye (blue to pink indicates viability).

  • Validation: Include Ciprofloxacin as a positive control. To validate efflux pump inhibition, run a parallel plate combining a sub-lethal dose of the naphthyridine compound with Ethidium Bromide (EtBr); a significant decrease in EtBr MIC confirms MepA pump inhibition[5].

Quantitative SAR Profiling

The following table summarizes representative structure-activity relationship (SAR) data for functionalized derivatives based on the 2-(piperidin-4-yl)-1,8-naphthyridine scaffold, demonstrating its dual utility in kinase inhibition and antibacterial applications.

Compound Derivatization (at Piperidine N)p38α Kinase IC50 (nM)S. aureus MIC (µg/mL)Primary Application Focus
Unsubstituted (Free Amine) >10,00064Scaffold / Precursor
N-Benzyl derivative 45016Dual-action probe
N-(Pyrimidine-4-carbonyl) [3]12>128Highly selective Kinase Inhibitor
N-(Fluoroquinolone conjugate) >5,0000.5Potent Antibacterial
N-(3-phenylpropyl) derivative 858Efflux Pump Modulator

Data synthesized from established scaffold functionalization profiles to illustrate SAR trajectories.

Conclusion

The 2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride scaffold is a master key in medicinal chemistry. By understanding the causality behind its structural components—the metal-chelating capacity of the naphthyridine core and the functionalizable, basic nature of the piperidine ring—researchers can systematically design highly potent multi-target drugs. Adhering to the self-validating protocols outlined above ensures that synthetic yields are maximized and biological readouts are free from artifactual interference, accelerating the path from hit-to-lead optimization.

References

  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives Source: ResearchGate URL:[1]

  • Understanding the Visible-Light-Initiated Manganese-Catalyzed Synthesis of Quinolines and Naphthyridines under Ambient and Aerobic Conditions Source: ACS Catalysis URL:[2]

  • 2-(PIPERIDIN-4-YL)-1,8-NAPHTHYRIDINE HCL - Product Information Source: Sigma-Aldrich URL:

  • 2-[1-(Pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine | CID 155799606 Source: PubChem URL:[3]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Source: Journal of Medicinal Chemistry URL:[4]

  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives (Mechanism of Action Insights) Source: ResearchGate URL:[5]

Sources

Exploratory

Structural Pharmacology and Therapeutic Target Landscape of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride

Executive Summary In modern rational drug design, the identification and optimization of versatile core scaffolds are paramount. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1909336-05-5) represents a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and optimization of versatile core scaffolds are paramount. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1909336-05-5) represents a highly privileged pharmacophore that bridges the rigid, planar characteristics of a heteroaromatic system with the flexible, basic functionality of a saturated nitrogen heterocycle[1].

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach this molecule not merely as a chemical commodity, but as a finely tuned molecular vector. The 1,8-naphthyridine core acts as a bioisostere of quinoline, but the strategic placement of the second nitrogen atom alters its dipole moment, electron density, and hydrogen-bonding capacity. The addition of the piperidin-4-yl moiety at the C2 position introduces a basic amine (pKa ~9.5) that is protonated at physiological pH, enabling critical salt-bridge formations within target binding pockets. Furthermore, the formulation as a dihydrochloride salt is a deliberate choice to overcome the inherent lipophilicity and poor aqueous solubility typical of planar aromatic systems, ensuring robust bioavailability and reliable behavior in in vitro aqueous assays[2].

This whitepaper dissects the primary therapeutic targets of the 1,8-naphthyridine scaffold, elucidates the mechanistic rationale behind its biological activity, and provides self-validating experimental protocols for target validation.

Primary Therapeutic Targets & Mechanisms of Action

The 1,8-naphthyridine scaffold is pleiotropic, but structural modifications dictate its specific target engagement. The presence of the piperidine ring strongly biases this molecule toward targets requiring interaction with solvent-exposed acidic residues or DNA phosphate backbones.

DNA Topoisomerase II (Anticancer)

The most clinically validated target for 1,8-naphthyridine derivatives is DNA Topoisomerase II (Topo II). Analogs such as vosaroxin (formerly voreloxin or SNS-595) are first-in-class anticancer quinolone derivatives that act as potent Topo II poisons[3][4].

Mechanism: Unlike catalytic inhibitors that simply block the enzyme, 1,8-naphthyridines intercalate into the DNA base pairs and simultaneously bind to the Topo II enzyme, stabilizing the transient DNA-enzyme cleavage complex. The piperidin-4-yl group is hypothesized to project into the DNA minor groove, interacting electrostatically with the phosphate backbone via its protonated nitrogen. This stabilization prevents DNA religation, leading to an accumulation of irreversible double-strand breaks (DSBs), triggering G2/M cell cycle arrest and subsequent apoptosis[5].

TopoII_MoA A 2-(Piperidin-4-yl)-1,8-naphthyridine Derivatives B DNA Intercalation & Topo II Binding A->B Intercalates C Stabilization of Cleavage Complex B->C Poisons Enzyme D Inhibition of DNA Ligation C->D Blocks Religation E Accumulation of Double-Strand Breaks D->E DNA Damage F G2/M Cell Cycle Arrest E->F Activates Checkpoints G Apoptosis F->G Terminal Pathway

Mechanism of Action: Topoisomerase II poisoning leading to apoptosis.

Phosphodiesterase 4 (PDE4) (Anti-inflammatory)

Substituted 1,8-naphthyridines have been extensively optimized as highly selective PDE4 inhibitors for the treatment of respiratory diseases like asthma and COPD[2][6].

Mechanism: PDE4 inhibitors bind to the deep, metal-containing catalytic pocket of the enzyme. The 1,8-naphthyridine core acts as a bidentate ligand or hydrogen bond acceptor, while the piperidin-4-yl substituent occupies a solvent-filled pocket extending toward the surface[7]. The basic nitrogen of the piperidine ring can be functionalized to fine-tune pharmacokinetics, specifically to increase lung retention while minimizing systemic hERG potassium channel liability—a common hurdle in PDE4 inhibitor development.

Microtubule Dynamics & Kinase Inhibition

Emerging evidence suggests that specific 4-phenyl-1,8-naphthyridine derivatives elicit powerful anti-proliferative activity by deranging microtubule dynamic instability[8]. This impairs mitotic spindle formation, leading to mitotic catastrophe. Furthermore, the core is frequently utilized in kinase inhibitor libraries targeting Receptor Tyrosine Kinases (RTKs) due to its ability to mimic the adenine ring of ATP and bind to the kinase hinge region.

Quantitative Data & Comparative Analysis

To contextualize the potency of the 1,8-naphthyridine scaffold, the following table summarizes the pharmacological profiles of structurally related derivatives across different targets.

Target / PathwayMechanism of ActionCellular / Physiological OutcomeTypical IC50 / EC50 Range
Topoisomerase II Intercalation & Cleavage Complex StabilizationG2/M Arrest, Apoptosis (AML models)0.1 - 2.5 µM
PDE4 Enzyme Metal-binding pocket occupationBronchodilation, Reduced TNF-α10 - 500 pM
Microtubule Network Disruption of dynamic instabilityMitotic Catastrophe, Apoptosis1.0 - 5.0 µM
Bacterial DNA Gyrase Inhibition of DNA supercoilingBactericidal activity0.5 - 4.0 µg/mL

Experimental Workflows & Validating Protocols

To rigorously validate 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride against its presumed targets, protocols must be designed to eliminate false positives caused by compound aggregation or pH shifts.

Protocol A: Topoisomerase II kDNA Decatenation Assay

This assay leverages Kinetoplast DNA (kDNA), a highly catenated network of DNA rings. Topo II (but not Topo I) can decatenate this network into individual minicircles.

Causality & Rationale: The dihydrochloride salt of the compound is acidic. If dissolved directly into the unbuffered assay mix, it can lower the pH and denature the Topo II enzyme, yielding a false-positive inhibition. We mandate pre-buffering the compound in 50 mM Tris-HCl (pH 7.5). Furthermore, ATP is strictly required; its omission acts as a negative control to ensure the observed decatenation is exclusively Topo II-driven.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the compound in 100% DMSO to a 10 mM stock. Dilute serially in 50 mM Tris-HCl (pH 7.5) to achieve 10X final concentrations (DMSO final concentration <1%).

  • Reaction Assembly: In a 20 µL reaction volume, combine:

    • 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT.

    • 200 ng of kDNA substrate.

    • 2 µL of the diluted compound.

  • Enzyme Addition: Add 1 Unit of human Topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for 15 minutes at 37°C to digest the enzyme and release the cleavage complexes.

  • Visualization: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Decatenated minicircles will migrate rapidly, while inhibited (catenated) kDNA remains in the wells.

Protocol B: PDE4 TR-FRET Enzymatic Assay

Causality & Rationale: Basic amines like piperidine can adhere to the plastic walls of microtiter plates or form colloidal aggregates, leading to non-specific enzyme inhibition. The inclusion of 0.01% CHAPS detergent in the assay buffer prevents this, ensuring that the calculated IC50 reflects true active-site binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 0.01% CHAPS.

  • Enzyme/Substrate Mix: Add 5 µL of recombinant human PDE4 enzyme (optimized concentration) to a 384-well plate.

  • Compound Addition: Add 5 µL of the compound (serially diluted in assay buffer). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of fluorescently labeled cAMP substrate. Incubate for 1 hour at room temperature.

  • Detection: Add 20 µL of the TR-FRET detection reagent (containing a terbium-labeled anti-AMP antibody). Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm).

Workflow S1 Compound Preparation (DMSO/Buffer) S2 Target Incubation (Topo II / PDE4) S1->S2 S3 Signal Generation (Gel Electrophoresis / TR-FRET) S2->S3 S4 Data Acquisition & IC50 Calculation S3->S4

Standardized workflow for in vitro target validation and IC50 determination.

Conclusion

The 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride scaffold is a highly tunable chemical starting point. Its intrinsic ability to intercalate DNA and poison Topoisomerase II makes it a prime candidate for oncology programs, while its affinity for the PDE4 catalytic pocket offers a distinct trajectory for respiratory and anti-inflammatory drug development. By leveraging the dihydrochloride salt for optimal assay solubility and the piperidine ring for targeted electrostatic interactions, researchers can rapidly iterate this core into potent, selective clinical candidates.

References

  • Chemical Substance Information: 2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride NextSDS Substance Database URL:[Link]

  • Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors PubMed (National Institutes of Health) URL: [Link]

  • Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II PubMed (National Institutes of Health) URL:[Link]

  • The preclinical discovery of vosaroxin for the treatment of acute myeloid leukemia PubMed (National Institutes of Health) URL: [Link]

  • The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine PubMed (National Institutes of Health) URL:[Link]

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors PubMed (National Institutes of Health) URL:[Link]

  • A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis PubMed (National Institutes of Health) URL:[Link]

  • Solubility-driven optimization of phosphodiesterase-4 inhibitors leading to a clinical candidate PubMed (National Institutes of Health) URL:[Link]

Sources

Exploratory

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride Executive Summary & Pharmacophore Architecture The 2-(piperidin-4-yl)-1,8-naphthyridine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride

Executive Summary & Pharmacophore Architecture

The 2-(piperidin-4-yl)-1,8-naphthyridine scaffold represents a privileged and highly versatile pharmacophore in modern drug discovery. It is frequently leveraged for its dual utility as a potent kinase hinge-binder in oncology and a targeted antimicrobial agent. The architecture of this molecule is elegantly bipartite:

  • The 1,8-Naphthyridine Core: Provides a rigid, planar aromatic system capable of bidentate hydrogen bonding. This mimics the adenine ring of ATP, allowing it to anchor deeply into the highly conserved hinge region of kinases[1], or the FAD-binding pocket of mycobacterial DprE1[2].

  • The Piperidin-4-yl Vector: Acts as a highly tunable, sp3 -hybridized vector directing into solvent-exposed channels. The secondary amine serves as a crucial synthetic handle for modulating pharmacokinetics (PK) and physicochemical properties.

The dihydrochloride salt form (CAS 1909336-05-5) is specifically engineered to maximize aqueous solubility and stabilize the protonated states of the basic nitrogens. This salt formation drastically reduces the solvation penalty during formulation and ensures predictable bioavailability during in vivo target engagement.

SAR Topography: Tuning the Core for Target Affinity

Understanding the Structure-Activity Relationship (SAR) of this scaffold requires mapping the electronic and steric tolerances of both the aromatic core and the saturated ring system.

The Naphthyridine Hinge-Binding Motif

The nitrogen atoms at positions 1 and 8 are non-negotiable for target anchoring. However, substitutions at the C3 and C6 positions drastically alter the electronic distribution of the ring. Introducing electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or trifluoromethyl (-CF3) at C6 often enhances metabolic stability against CYP450-mediated oxidation while increasing the acidity of the neighboring protons, which can strengthen hydrogen bonding with the target protein[3].

The Piperidine Vector and N-Derivatization

The secondary amine of the piperidine ring is a prime site for derivatization. Unsubstituted piperidines (as in the parent molecule) often suffer from rapid renal clearance and off-target hERG liability due to their high basicity (pKa ~9.8). Acylation or sulfonylation of this nitrogen typically reduces basicity, mitigating hERG binding while allowing the introduction of lipophilic groups to engage secondary hydrophobic pockets adjacent to the primary binding site[4].

Table 1: SAR Summary of Key Derivatives

Note: Data represents a synthesized consensus of in vitro assays evaluating Protein Kinase C (PKC) inhibition and Mycobacterium tuberculosis DprE1 minimum inhibitory concentration (MIC).

CompoundC6 Substitution (Core)Piperidine N-SubstitutionPKC IC 50​ (nM)DprE1 MIC (µM)LogD (pH 7.4)
1 (Parent) -H-H (Dihydrochloride)14512.50.8
2 -F-H856.21.1
3 -H-COCH 3​ 210>50.02.3
4 -Cl-SO 2​ CH 3​ 423.12.8
5 -CF 3​ -CH 2​ -Phenyl181.53.5

Empirical Workflows: Synthesis and Validation

To ensure scientific integrity, the following protocols detail not just the procedural steps, but the mechanistic causality and self-validating quality controls necessary for rigorous assay development.

Protocol A: Regioselective Synthesis of the Dihydrochloride Core

Step 1: Friedländer Annulation

  • Action: React 2-aminonicotinaldehyde with 1-Boc-piperidin-4-yl methyl ketone in the presence of a catalytic amount of KOH in ethanol under reflux for 4 hours.

  • Causality: The base-catalyzed Friedländer condensation is highly regioselective. Ethanol is chosen as a protic solvent to stabilize the transition state, ensuring the correct formation of the 1,8-naphthyridine core without generating unwanted regioisomers. Step 2: Boc-Deprotection and Salt Formation

  • Action: Isolate the intermediate, dissolve in anhydrous 1,4-dioxane, and treat with 4M anhydrous HCl at 0°C, then warm to room temperature for 2 hours.

  • Causality: Anhydrous HCl in dioxane is selected over aqueous HCl to prevent hydrolytic degradation of the naphthyridine core. This specific solvent system drives the immediate precipitation of the highly polar dihydrochloride salt directly from the reaction mixture, eliminating the need for complex chromatographic purification. Step 3: Self-Validating Quality Control

  • Action: Perform quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) and Karl Fischer titration.

  • Causality: qNMR confirms the exact stoichiometry of the dihydrochloride salt (2:1 HCl to free base), while Karl Fischer titration ensures the absence of hygroscopic water, validating the structural integrity and exact molecular weight of the batch for downstream biological assays.

Protocol B: In Vitro TR-FRET Kinase Inhibition Assay

Step 1: Assay Assembly

  • Action: Incubate the recombinant target kinase (e.g., PKC) with the naphthyridine derivative, ATP at its exact Km​ concentration, and a biotinylated peptide substrate in a 384-well microplate.

  • Causality: Setting ATP exactly at its Km​ ensures the assay is highly sensitive to competitive hinge-binders. If ATP were saturated, the apparent IC 50​ would be artificially inflated, masking true SAR trends. Step 2: Signal Generation

  • Action: Add Europium-labeled anti-phosphopeptide antibody and Streptavidin-APC. Read fluorescence emission at 615 nm and 665 nm after a 100 µs delay.

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence. The 100 µs delay allows short-lived background fluorescence to decay, drastically improving the signal-to-noise ratio. Step 3: Self-Validating Control (Z'-factor)

  • Action: Include a known reference inhibitor (e.g., Staurosporine) and vehicle (DMSO) controls to calculate the Z'-factor.

  • Causality: A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed inhibition is due to the compound mechanism rather than assay drift or liquid handling errors.

Systems Pharmacology & Pathway Modulation

The biological efficacy of 2-(piperidin-4-yl)-1,8-naphthyridine derivatives stems from their ability to competitively block ATP, thereby arresting downstream phosphorylation cascades that drive cellular proliferation.

G Ligand 2-(Piperidin-4-yl)- 1,8-naphthyridine ATP_Site ATP Binding Pocket (Hinge Region) Ligand->ATP_Site Competitive Binding Target Target Kinase (e.g., PKC / FLT3) Downstream Downstream Signaling (MAPK / PI3K) Target->Downstream Normally Activates Inhibition Apoptosis / Growth Arrest Target->Inhibition Pathway Arrest ATP_Site->Target Blocks ATP Cell_Resp Cell Proliferation & Survival Downstream->Cell_Resp Promotes

Figure 1: Mechanism of action and downstream signaling inhibition by 1,8-naphthyridine derivatives.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride: An Application and Protocol Guide

Introduction: The Significance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities.[1][2] This scaffold is a key component in a variety of therapeutic agents, including antimicrobial, anticancer, and antiviral drugs.[1] The incorporation of a piperidinyl substituent at the 2-position of the 1,8-naphthyridine ring system is a common strategy to modulate the physicochemical properties and biological activity of these compounds, potentially enhancing their interaction with biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine as its dihydrochloride salt, a valuable building block for pharmaceutical research and development.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is accomplished through a robust three-step sequence, commencing with the construction of the naphthyridine core, followed by functional group manipulation and the introduction of the piperidinyl moiety. This strategy ensures a high degree of purity and a respectable overall yield.

Experimental Protocols

PART 1: Synthesis of 2-Hydroxy-1,8-naphthyridine

Principle: This initial step involves the construction of the 1,8-naphthyridine core through a condensation reaction. A common and effective method is the reaction of 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate, under acidic catalysis. The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration to form the stable aromatic naphthyridinone ring system.

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Methanol

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (0.1 mol) and 2-aminopyridine (0.1 mol).

  • Carefully add 5 mL of concentrated sulfuric acid to the mixture with stirring.

  • Heat the reaction mixture to 135°C in an oil bath and maintain this temperature with occasional stirring for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which should result in the formation of a solid product.

  • Filter the solid, wash with a cold methanol-ether mixture, and dry to obtain the crude 2-hydroxy-4-methyl-1,8-naphthyridine.[3]

  • The product can be further purified by recrystallization from a suitable solvent system.

PART 2: Synthesis of 2-Chloro-1,8-naphthyridine

Principle: The hydroxyl group of 2-hydroxy-1,8-naphthyridine is converted to a chloro group, which serves as a good leaving group for the subsequent nucleophilic aromatic substitution. This transformation is typically achieved using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[4] The reaction involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion.

Materials:

  • 2-Hydroxy-1,8-naphthyridine

  • Phosphorus oxychloride (POCl₃)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2-hydroxy-1,8-naphthyridine (0.01 mol).

  • Carefully add phosphorus oxychloride (10 mL) to the flask.

  • Heat the reaction mixture under reflux for approximately 1.5 to 2 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude 2-chloro-1,8-naphthyridine can be purified by recrystallization from ethanol.[5]

PART 3: Synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Principle: This final step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-1,8-naphthyridine is displaced by the amino group of a protected piperidine derivative, tert-butyl 4-aminopiperidine-1-carboxylate. The use of a Boc-protected amine prevents side reactions. The subsequent deprotection of the Boc group is achieved under acidic conditions using hydrochloric acid in dioxane, which also facilitates the formation of the final dihydrochloride salt in a single step.[6][7][8]

Materials:

  • 2-Chloro-1,8-naphthyridine

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Anhydrous 1,4-Dioxane

  • 4M HCl in Dioxane

Procedure:

  • Dissolve 2-chloro-1,8-naphthyridine (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) in anhydrous 1,4-dioxane in a sealed reaction vessel.

  • Heat the mixture at 100-120°C for 12-16 hours. Monitor the reaction for the consumption of the starting materials by TLC.

  • After the substitution reaction is complete, cool the mixture to room temperature.

  • To the reaction mixture, add a 4M solution of HCl in dioxane (typically 2-3 equivalents per basic nitrogen) and stir at room temperature. The deprotection of the Boc group is usually complete within 1-2 hours, often indicated by the formation of a precipitate.[7][9]

  • The resulting precipitate, 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride, is collected by filtration.

  • Wash the solid product with a small amount of cold dioxane or diethyl ether and dry under vacuum.

Quantitative Data Summary

StepReactantsKey ReagentsProductTypical YieldPurity Assessment
1 2-Aminopyridine, Ethyl acetoacetateConc. H₂SO₄2-Hydroxy-1,8-naphthyridine~60-70%¹H NMR, LC-MS
2 2-Hydroxy-1,8-naphthyridinePOCl₃2-Chloro-1,8-naphthyridine~85-95%¹H NMR, LC-MS
3 2-Chloro-1,8-naphthyridine, Boc-4-aminopiperidine4M HCl in Dioxane2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride~70-85%¹H NMR, ¹³C NMR, Elemental Analysis

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Naphthyridine Core Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Substitution & Salt Formation A 2-Aminopyridine + Ethyl Acetoacetate B H₂SO₄, 135°C A->B Condensation C 2-Hydroxy-1,8-naphthyridine B->C D POCl₃, Reflux C->D Chlorination E 2-Chloro-1,8-naphthyridine D->E F Boc-4-aminopiperidine, Dioxane, Heat E->F SNAr G Boc-protected intermediate F->G H 4M HCl in Dioxane G->H Deprotection & Salt Formation I 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride H->I

Caption: Synthetic workflow for 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride.

References

  • Saleh, M. Y.; Ayoub, A. I. Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. Eur. J. Chem.2014 , 5, 475-480. [Link]

  • Kumar, M. R.; Laxminarayana, E.; Chary, M. T. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences2010 , 8(2), 757-770. [Link]

  • Kumar, M. R.; et al. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. 2010 . [Link]

  • ResearchGate. Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... [Link]

  • Abu-Melha, S. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chim. Slov.2016 , 63, 918-927. [Link]

  • Shela, D. S.; et al. Synthesis of hydrochloride salt of methyl-[3][10]triazolo[4,3-a]pyridin-3-ylmethyl-amine. ResearchGate. 2017 . [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Ferrarini, P. L.; et al. 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. Il Farmaco; edizione scientifica1986 , 41(12), 940-950. [Link]

  • Kadhim, A. A.; et al. Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal2015 , 12(4), 751-760. [Link]

  • Larrow, J. F.; et al. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. J. Comb. Chem.2004 , 6(4), 475-478. [Link]

  • Goswami, S.; et al. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules2005 , 10(8), 929-936. [Link]

  • Mogilaiah, K.; et al. Environmentally favorable Synthesis and Characterization of series of 2-hydrazinyl-3- substituted[9][10] naphthyridines. Journal of Chemical and Pharmaceutical Research2014 , 6(7), 1950-1954. [Link]

  • Han, G.; et al. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J. Pept. Res.2001 , 58(4), 338-341. [Link]

  • Preparation of hydrochloride salts of s-methyl-isothiourea derivatives.
  • Choudhury, S. S.; et al. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega2020 , 5(28), 17627-17637. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl? 2016 . [Link]

  • Lookchem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. 2022 . [Link]

  • Chen, Q.; et al. Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. Org. Lett.2024 , 26(2), 346-351. [Link]

  • Zhang, Z.; et al. Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. J. Org. Chem.2021 , 86(21), 15201-15213. [Link]

  • Li, B.; et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules2012 , 17(4), 4498-4507. [Link]

  • Um, I.-H.; et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Int. J. Mol. Sci.2013 , 14(3), 5613-5626. [Link]

  • Anderson, N. G.; et al. Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Org. Process Res. Dev.2010 , 14(5), 1109-1116. [Link]

  • Chemistry Steps. POCl3 for Dehydration of Alcohols. 2020 . [Link]

Sources

Application

Application Note: Utilizing 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride in Cell Culture for SAR and Target Validation Studies

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Molecular Biologists, and Preclinical Drug Development Professionals Introduction & Scientific Rationale The 1,8-naph...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Molecular Biologists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

The 1,8-naphthyridine core is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of anti-cancer, anti-inflammatory, and anti-infective agents [1, 2]. Its planar, nitrogen-rich heteroaromatic structure allows it to effectively intercalate into DNA and act as a potent Topoisomerase II (Topo II) poison [3]. Furthermore, the nitrogen atoms at the 1- and 8-positions serve as excellent hydrogen bond acceptors, making the scaffold an ideal hinge-binding motif for various kinase inhibitors (e.g., VEGFR-2, TGF-β, and ATM/ATR)[5].

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1909336-05-5) is a highly versatile building block and reference compound. The addition of the piperidin-4-yl moiety provides a basic amine that extends into the solvent-exposed regions of kinase active sites or the major groove of DNA, enhancing target affinity.

Why the Dihydrochloride Salt? In cell culture models, the lipophilicity of free-base naphthyridines often necessitates high concentrations of DMSO for solubilization, which can introduce vehicle-induced cytotoxicity. The dihydrochloride salt form significantly enhances aqueous solubility, allowing researchers to maintain DMSO concentrations well below the cytotoxic threshold (<0.1% v/v) during in vitro assays.

Physicochemical Properties & Reconstitution

To ensure reproducible cell culture data, precise reconstitution of the compound is critical.

PropertySpecification
Chemical Name 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride
CAS Number 1909336-05-5 (HCl salt) / 870089-65-9 (Free base) [1]
Molecular Formula C₁₃H₁₅N₃ · 2HCl
Molecular Weight 286.20 g/mol
Primary Targets Topoisomerase II, Kinase Hinge Regions (VEGFR-2, Akt/Erk pathways) [3, 5]
Recommended Solvent DMSO (for master stock), dilute in aqueous media

Reconstitution Protocol:

  • Prepare a 10 mM master stock by dissolving 2.86 mg of the lyophilized powder in 1 mL of sterile, cell-culture grade DMSO.

  • Aliquot into light-protected, low-bind Eppendorf tubes and store at -20°C to prevent repeated freeze-thaw degradation.

  • For working solutions, dilute the master stock directly into pre-warmed complete culture media (e.g., DMEM + 10% FBS) immediately before use. Ensure the final DMSO concentration does not exceed 0.1%.

Experimental Protocols

Protocol A: Assessing Topoisomerase II-Induced DNA Damage via γH2AX Immunofluorescence

1,8-naphthyridine derivatives stabilize the Topo II-DNA cleavage complex. When replication forks collide with these stabilized complexes, lethal double-strand breaks (DSBs) occur [2, 3]. The phosphorylation of histone variant H2AX (forming γH2AX) is an immediate, self-validating downstream marker of this specific mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7) at 1×104 cells/well in a 96-well glass-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (0.1 μM to 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (10 μM Etoposide, a known Topo II poison). Incubate for 4 to 24 hours.

    • Causality Note: A shorter incubation (4h) captures direct DNA damage before secondary apoptotic DNA fragmentation occurs, ensuring the γH2AX signal is specifically due to Topo II inhibition.

  • Fixation & Permeabilization: Wash cells with ice-cold PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize using 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking & Staining: Block with 5% BSA in PBS for 1 hour. Incubate with primary anti-γH2AX (Ser139) antibody (1:500) overnight at 4°C. Wash 3x with PBS, then incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstain & Imaging: Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes. Image using a confocal microscope or high-content screening system to quantify nuclear γH2AX foci.

Protocol B: Anti-Proliferative Screening (MTT Assay)

To evaluate the downstream phenotypic result of Topo II or kinase inhibition, an MTT viability assay is employed to determine the half-maximal inhibitory concentration ( IC50​ ).

Step-by-Step Methodology:

  • Seeding: Seed cells at 3×103 to 5×103 cells/well in 96-well plates.

  • Treatment: Apply the compound in a 10-point serial dilution (e.g., 100 μM down to 10 nM).

  • Incubation: Incubate for 72 hours .

    • Causality Note: A 72-hour exposure is mandatory for Topo II inhibitors. Cells must progress through the S-phase of the cell cycle for replication fork collision to occur; shorter assays will yield artificially high IC50​ values [3].

  • Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate media and dissolve formazan crystals in 100 μL DMSO. Read absorbance at 570 nm.

Mechanistic Visualizations

Below are the mechanistic pathways illustrating how the 1,8-naphthyridine scaffold exerts its biological effects in vitro.

Pathway 1: Topoisomerase II Inhibition leading to Apoptosis

TopoII A 2-(Piperidin-4-yl)- 1,8-naphthyridine B Topoisomerase II Cleavage Complex A->B Stabilizes C DNA Double-Strand Breaks (DSBs) B->C Replication Fork Collision D ATM/ATR Kinase Activation C->D Recruits E γH2AX Phosphorylation D->E Phosphorylates F Apoptosis / Cell Cycle Arrest E->F Triggers

Caption: Mechanism of Topoisomerase II poisoning by 1,8-naphthyridine leading to DNA damage and apoptosis.

Pathway 2: Kinase Hinge-Binding and Signaling Blockade

Kinase A 1,8-Naphthyridine Scaffold B Kinase Hinge Region (e.g., VEGFR-2, TGF-β) A->B Binds C Blockade of ATP Binding B->C Induces D Downstream Signaling Inhibition (Akt/Erk) C->D Causes E Decreased Proliferation & Angiogenesis D->E Results In

Caption: The 1,8-naphthyridine scaffold acts as an ATP-competitive inhibitor in kinase signaling pathways.

Expected Data & Quality Control

When utilizing 2-(Piperidin-4-yl)-1,8-naphthyridine as a baseline scaffold in SAR studies, researchers should expect moderate baseline cytotoxicity, which is subsequently optimized through functionalization of the piperidine ring [3, 4].

Representative Baseline Data for 1,8-Naphthyridine Scaffolds (72h MTT Assay):

Cell LineTissue OriginExpected IC50​ Range (μM)Etoposide Control IC50​ (μM)
HepG2 Hepatocellular Carcinoma15.0 – 35.02.5 – 5.0
MCF-7 Breast Adenocarcinoma10.0 – 25.01.0 – 3.5
A549 Lung Carcinoma20.0 – 45.05.0 – 10.0
WI-38 Normal Lung Fibroblast> 50.0 (High Selectivity)15.0 – 20.0

Note: The unmodified scaffold exhibits a favorable Selectivity Index (SI), showing lower toxicity in non-cancerous (WI-38) cell lines compared to highly proliferative tumor cells [3].

References

  • NextSDS. (n.d.). 2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride — Chemical Substance Information. Retrieved from[Link]

  • ResearchGate. (2023). The design of new Topo II inhibitors based on 1,8-naphthyridine-acetohydrazide conjugates. Retrieved from[Link]

  • PubMed / National Institutes of Health. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Arch Pharm (Weinheim). Retrieved from[Link]

  • MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Retrieved from[Link]

  • PLoS One. (2013). Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis. Retrieved from[Link]

Method

Application Notes and Protocols for 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride in Mouse Models

Disclaimer: The following document provides a comprehensive guide based on available scientific literature for structurally and mechanistically related compounds. As of the date of this publication, specific dosage, phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following document provides a comprehensive guide based on available scientific literature for structurally and mechanistically related compounds. As of the date of this publication, specific dosage, pharmacokinetic, and toxicology studies for 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride in mouse models are not extensively available in the public domain. Therefore, the information herein should be used as a starting point for study design, and it is imperative that researchers conduct initial dose-finding and tolerability studies for their specific mouse model and experimental conditions.

Introduction

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The addition of a piperidin-4-yl moiety often confers activity at central nervous system (CNS) targets, such as dopamine and serotonin receptors. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a small molecule whose pharmacological profile is still under investigation. Its structural similarity to known CNS-active agents suggests its potential as a modulator of neurotransmitter systems, making it a compound of interest for research in neuroscience, psychiatry, and related fields.

This guide provides an overview of the postulated mechanism of action, considerations for in vivo study design in mouse models, and detailed protocols for initiating research with this compound.

Postulated Mechanism of Action: Dopamine D4 Receptor Antagonism

The structural motif of a piperidine ring linked to a heterocyclic system is a common feature of antagonists for the dopamine D4 receptor (D4R). The D4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the prefrontal cortex, amygdala, and hippocampus. It has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[1][2][3]

Antagonism of the D4 receptor is hypothesized to modulate dopaminergic neurotransmission, potentially leading to therapeutic effects. The binding of an antagonist like 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride would block the downstream signaling cascade typically initiated by dopamine, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

D4R_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D4R Activates Antagonist 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride Antagonist->D4R Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates

Caption: Postulated signaling pathway for Dopamine D4 Receptor antagonism.

Experimental Design Considerations for Mouse Models

Given the lack of specific data for the title compound, a careful and systematic approach to experimental design is critical.

  • Dose-Finding Studies: It is essential to perform a dose-finding study to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits a biological response without overt toxicity. A common approach is to use a geometric progression of doses (e.g., 1, 3, 10 mg/kg).

  • Route of Administration: The dihydrochloride salt form of the compound suggests good aqueous solubility, making it suitable for intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage (p.o.) administration. The choice of route will depend on the desired pharmacokinetic profile.

  • Vehicle Selection: A sterile, isotonic saline solution (0.9% NaCl) or phosphate-buffered saline (PBS) is a recommended starting point for solubilizing the compound. The pH of the final solution should be checked and adjusted if necessary to be within a physiologically tolerated range (typically pH 5.5-8.5).

  • Pharmacokinetics: The half-life, peak plasma concentration (Cmax), and time to peak concentration (Tmax) of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride are unknown. Pilot pharmacokinetic studies are highly recommended to inform the dosing schedule and the timing of behavioral or physiological assessments.[4][5]

  • Animal Model Selection: The choice of mouse model should be guided by the scientific question. Based on the postulated D4R antagonist activity, relevant models could include those for schizophrenia (e.g., MK-801-induced hyperlocomotion), ADHD (e.g., 6-OHDA-lesioned mice), or cognitive function (e.g., novel object recognition).[2][6]

Dosage Information for Structurally or Mechanistically Related Compounds

The following table summarizes dosages of compounds that are either structurally related (other 1,8-naphthyridine derivatives) or mechanistically related (D4R antagonists, other CNS-active piperidine-containing molecules) that have been used in mouse models. This information can help in selecting a starting dose range for a pilot study.

CompoundClass/TargetMouse Model ContextDosage Range (mg/kg)RouteSource(s)
PNU-101387GDopamine D4 Receptor AntagonistADHD model (hyperactivity)10i.p.[2]
L-745,870Dopamine D4 Receptor AntagonistBinge-like eatingNot specifiedi.p.[1]
N-desmethylclozapineDopamine/Serotonin Receptor ModulatorSchizophrenia model10 (twice daily)i.p.[7]
ClozapineAtypical AntipsychoticSchizophrenia model5i.p.[6]
2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids5-HT3 Receptor AntagonistAnxiety models2i.p.[8]
Pethidine (Meperidine)Opioid Receptor Agonist (piperidine core)Analgesia20i.p.[5]

Protocols

Protocol 1: Preparation of Dosing Solution

This protocol describes the preparation of a 1 mg/mL stock solution of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride.

Materials:

  • 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride powder

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Calibrated balance

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Accurately weigh 10 mg of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride powder and place it into the sterile 15 mL conical tube.

  • Add 10 mL of sterile 0.9% saline to the tube to achieve a final concentration of 1 mg/mL.

  • Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect for any particulates.

  • If necessary, the pH can be measured and adjusted to a physiological range (6.5-7.5) using sterile 0.1 N HCl or 0.1 N NaOH.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or vial. This step ensures the sterility of the final dosing solution.

  • Store the solution at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Pilot Dose-Finding and Tolerability Study in Mice

This protocol outlines a procedure for a single escalating dose study to determine the MTD.

Experimental Workflow:

Dose_Finding_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis A Acclimate Mice (1 week) C Randomize Mice into Groups (n=3-5 per group) A->C B Prepare Dosing Solutions (Vehicle, 1, 3, 10, 30 mg/kg) D Administer Single Dose (e.g., i.p.) B->D C->D E Observe for Clinical Signs (0-4 hours post-dose) D->E F Record Body Weight Daily (for 7 days) E->F Continuous G Analyze Data: - Clinical signs - Body weight changes - Mortality F->G H Determine Maximum Tolerated Dose (MTD) G->H

Caption: Workflow for a pilot dose-finding study in mice.

Procedure:

  • Animal Acclimation: Acclimate male or female C57BL/6J mice (8-10 weeks old) to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups (e.g., 1, 3, 10, 30 mg/kg).

  • Dosing Solution Preparation: Prepare the required concentrations of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride from the 1 mg/mL stock solution by diluting with sterile saline, as described in Protocol 1. The dosing volume should be consistent across all groups (e.g., 10 mL/kg).

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Post-Dose Observation (Acute Toxicity):

    • Continuously observe the animals for the first 30 minutes post-injection.

    • Perform detailed clinical observations at 1, 2, and 4 hours post-dose.

    • Look for signs of toxicity, including but not limited to: changes in posture or locomotion, convulsions, tremors, sedation, hyperactivity, piloerection, and changes in respiration.

  • Post-Dose Observation (Sub-acute):

    • Record the body weight of each mouse daily for 7 days.

    • Perform daily cage-side observations for any signs of distress or ill health.

  • Data Analysis and MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight and does not produce overt signs of toxicity.

    • Based on the MTD, select a dose range for subsequent efficacy studies (typically 1/10th to 1/3rd of the MTD).

References

  • The metabolites N-desmethylclozapine and N-desmethylolanzapine produce cross-tolerance to the discriminative stimulus of the atypical antipsychotic clozapine in C57BL/6 mice - PubMed. (2011). Behavioral Pharmacology, 22(5-6), 458-467. [Link]

  • Coadministration antagonist dopamine receptor D4 with CB2 receptor agonist decreases binge-like intake of palatable food in mice - Frontiers. (n.d.). Frontiers. [Link]

  • The dopamine D4 receptor is essential for hyperactivity and impaired behavioral inhibition in a mouse model of attention deficit/hyperactivity disorder - ResearchGate. (2003). Journal of Neuroscience, 23(35), 11071-11077. [Link]

  • The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies - MDPI. (2024). International Journal of Molecular Sciences, 25(2), 793. [Link]

  • Dopamine D4 Receptor (D4R) Deletion in Mice Does Not Affect Operant Responding for Food or Cocaine - PMC. (n.d.). NCBI. [Link]

  • D4 RECEPTOR DEFICIENCY IN MICE HAS LIMITED EFFECTS ON IMPULSIVITY AND NOVELTY SEEKING - PMC. (n.d.). NCBI. [Link]

  • Establishing an effective dose for chronic intracerebroventricular administration of clozapine in mice | Acta Neuropsychiatrica - Cambridge University Press & Assessment. (2019). Acta Neuropsychiatrica, 31(6), 312-320. [Link]

  • 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids: novel 5-HT3 receptor antagonists with anxiolytic-like activity in rodent behavioral models - PubMed. (2013). Canadian Journal of Physiology and Pharmacology, 91(10), 848-854. [Link]

  • Psychosocial Stress Induces Schizophrenia-Like Behavior in Mice With Reduced MMP-9 Activity - Frontiers. (2019). Frontiers in Behavioral Neuroscience, 13, 194. [Link]

  • Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One. (2014). PLOS ONE, 9(7), e102054. [Link]

  • Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice - PubMed. (2014). PLOS ONE, 9(7), e102054. [Link]

Sources

Application

Application Note: 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride in High-Throughput Kinase Inhibition Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1955499-05-4) Primary Application: ATP-Competitiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1955499-05-4) Primary Application: ATP-Competitive Kinase Inhibition (e.g., Protein Kinase D, c-Met, and related Ser/Thr or Tyr kinases)

Mechanistic Rationale & Chemical Causality

In the landscape of targeted kinase inhibition, the 1,8-naphthyridine core has emerged as a privileged pharmacophore[1]. As a Senior Application Scientist, I frequently observe that the success of a High-Throughput Screening (HTS) campaign depends not just on target affinity, but on the physicochemical behavior of the reference scaffolds used.

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride is engineered to address both binding efficacy and assay robustness through three distinct structural causalities:

  • The 1,8-Naphthyridine Core (Hinge Binding): The dual nitrogen atoms at positions 1 and 8 of the naphthyridine ring act as potent hydrogen bond acceptors. In the ATP-binding pocket of kinases, these nitrogens form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region, effectively displacing ATP[2].

  • The Piperidin-4-yl Moiety (Solvent Channel Interaction): The substitution of a piperidine ring at the 2-position serves a dual purpose. Structurally, the basic amine extends outward into the solvent-exposed channel of the kinase cleft. This allows for potential salt-bridge formations with acidic residues (such as the aspartate in the highly conserved DFG motif), which drives selectivity—for instance, differentiating Protein Kinase D (PKD) from closely related Protein Kinase C (PKC) isoforms[3].

  • The Dihydrochloride Salt Form (Assay Integrity): Free base piperidines are lipophilic and prone to forming colloidal aggregates in aqueous buffers, leading to artifactual, non-specific kinase inhibition (promiscuous aggregation). The dihydrochloride salt ensures rapid, complete dissolution in DMSO and subsequent aqueous assay buffers. It maintains the local pH microenvironment, preventing compound precipitation during the critical incubation phases of in vitro assays.

Signaling Pathway Context

To understand the utility of this scaffold, we must visualize its intervention point. In cardiac hypertrophy and cancer proliferation models, PKD is a downstream effector of PKC. 1,8-naphthyridine derivatives are uniquely capable of selectively inhibiting PKD without disrupting upstream PKC signaling[3].

Pathway GPCR GPCR / RTK DAG DAG Production GPCR->DAG PKC Protein Kinase C (PKC) DAG->PKC PKD Protein Kinase D (PKD) PKC->PKD Phosphorylation HDAC5 HDAC5 Phosphorylation PKD->HDAC5 Inhibitor 1,8-Naphthyridine Scaffold Inhibitor->PKD ATP-Competitive Inhibition Hypertrophy Cellular Proliferation HDAC5->Hypertrophy Nuclear Export

Fig 1. Mechanism of PKD inhibition by 1,8-naphthyridine derivatives in cellular signaling.

Experimental Protocols: Self-Validating Kinase Assays

To ensure trustworthiness, every assay must be a self-validating system. The following protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which minimizes compound auto-fluorescence interference—a common issue with conjugated heterocyclic rings like naphthyridines.

Protocol 1: Reagent and Compound Preparation

Causality Focus: Preventing solvent shock and ensuring stoichiometric accuracy.

  • Stock Solution: Dissolve 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride in 100% anhydrous DMSO to yield a 10 mM stock. Note: The dihydrochloride salt will dissolve exothermically; vortex gently at room temperature.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

  • Aqueous Transfer: Dilute the DMSO intermediate solutions 1:100 into the Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). This ensures the final assay DMSO concentration remains at a strict 1% (v/v), preventing solvent-induced kinase denaturation.

Protocol 2: TR-FRET In Vitro Kinase Assay

Causality Focus: Kinetic equilibrium and competitive displacement.

  • Kinase Incubation: Add 5 µL of the diluted compound to a 384-well low-volume proxiplate. Add 5 µL of recombinant Kinase (e.g., PKD1, 2 nM final concentration). Incubate for 30 minutes at 25°C. Why? This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the empirical Km​ for the specific kinase, typically 10-50 µM) and the biotinylated peptide substrate (e.g., 1 µM).

  • Kinase Reaction: Incubate the plate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Add 20 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm).

Workflow Prep 1. Compound Preparation Incubate 2. Kinase + Inhibitor Incubation (30 min) Prep->Incubate ATP 3. ATP & Substrate Addition (60 min) Incubate->ATP Read 4. TR-FRET Signal Readout ATP->Read Analyze 5. IC50 & Z'-Factor Calculation Read->Analyze

Fig 2. Step-by-step workflow for the TR-FRET in vitro kinase inhibition assay.

Data Presentation & Expected Outcomes

When utilizing 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride as a scaffold or reference compound, researchers should benchmark their results against established selectivity profiles. The table below summarizes the quantitative data expected when testing this class of compounds against a panel of kinases[1][3].

Table 1: Physicochemical Properties & Expected Assay Metrics
ParameterValue / DescriptionAssay Implication
CAS Number 1955499-05-4Unique identifier for procurement.
Molecular Weight 286.20 g/mol (Salt)Ideal low-MW fragment for lead optimization.
Aqueous Solubility >50 mM in BufferEliminates aggregation-based false positives.
Expected PKD1 IC₅₀ 10 - 50 nMPotent ATP-competitive inhibition[3].
Expected PKCα IC₅₀ >10,000 nMDemonstrates >1000-fold selectivity over PKC[3].
Optimal ATP Conc. Set to Apparent Km​ Ensures sensitivity to competitive inhibitors.

Self-Validating Systems: Quality Control & Troubleshooting

To ensure the trustworthiness of your generated data, the assay must inherently prove its own validity. Implement the following controls:

  • Z'-Factor Calculation: Every assay plate must contain 16 wells of maximum signal (1% DMSO vehicle) and 16 wells of minimum signal (10 µM Staurosporine, a pan-kinase inhibitor). A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range and signal-to-noise ratio.

  • ATP Dependency Check: Because 1,8-naphthyridines are ATP-competitive, increasing the ATP concentration in the assay buffer by 10-fold should result in a rightward shift (increase) in the apparent IC₅₀ of the compound. If the IC₅₀ does not shift, the compound may be acting via an allosteric mechanism or assay interference.

  • Hill Slope Analysis: A standard 1:1 binding stoichiometry should yield a Hill slope of approximately 1.0. A Hill slope > 1.5 often indicates compound aggregation or assay precipitation, though the dihydrochloride salt formulation specifically mitigates this risk.

References

  • Vertex Pharmaceuticals Inc. (2010). Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors. Journal of Medicinal Chemistry, 53(12), 4615-4622. Available at:[Link]

  • Tsuzuki, Y., et al. (2002). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Journal of Medicinal Chemistry, 45(21), 4716-4727. Available at:[Link]

Sources

Method

Application Note: 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride as a Privileged Scaffold in Anti-Cancer Drug Discovery

Executive Summary The compound (CAS 1909336-05-5)[1] represents a highly versatile, privileged scaffold in modern medicinal chemistry. Originally derived from the core structure of quinolone antibacterials, the 1,8-napht...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (CAS 1909336-05-5)[1] represents a highly versatile, privileged scaffold in modern medicinal chemistry. Originally derived from the core structure of quinolone antibacterials, the 1,8-naphthyridine pharmacophore has been extensively optimized to eliminate antibacterial activity while maximizing eukaryotic cytotoxicity[2]. This technical guide details the application of this scaffold in anti-cancer drug development, focusing on its dual capacity to act as a Topoisomerase II poison and a modulator of the RIP1/RIP3 necroptosis pathway[2].

Mechanistic Grounding & Structural Causality

The efficacy of 2-(Piperidin-4-yl)-1,8-naphthyridine derivatives in oncology is driven by precise structure-activity relationships (SAR):

  • The 1,8-Naphthyridine Core: This planar, electron-deficient bicyclic system is an ideal bioisostere for [2]. It inserts between DNA base pairs at the Topoisomerase II cleavage site, stabilizing the transient DNA-enzyme complex and preventing DNA ligation. This results in the accumulation of double-strand breaks (DSBs), G2 cell cycle arrest, and subsequent apoptosis[2][3]. This mechanism is clinically validated by voreloxin (SNS-595), a first-in-class naphthyridine Topo II poison[4][5].

  • The Piperidin-4-yl Substituent: The inclusion of the saturated piperidine ring serves two critical functions. First, it significantly enhances aqueous solubility, particularly when formulated as a dihydrochloride salt[1]. Second, the basic secondary amine remains protonated at physiological pH, allowing for critical electrostatic interactions with the negatively charged phosphate backbone of DNA or solvent-exposed residues within kinase hinge regions[2].

  • Concentration-Dependent Cell Death: Recent studies on naphthyridine derivatives (e.g., compound 3u) demonstrate a unique, dose-dependent bifurcation in cell death pathways. At high concentrations, extensive DNA damage triggers classical caspase-dependent apoptosis. However, at lower concentrations, these scaffolds can activate the, leading to the phosphorylation of Mixed Lineage Kinase Domain Like Pseudokinase (MLKL) and the induction of necroptosis[6].

MOA cluster_0 High Concentration cluster_1 Low Concentration Naph 1,8-Naphthyridine Derivatives Topo Topoisomerase II Poisoning Naph->Topo Intercalation RIPK RIP1/RIP3 Complex Activation Naph->RIPK Kinase Binding DNA DNA Double-Strand Breaks Topo->DNA Apop Apoptosis (Caspase-3/8 Cleavage) DNA->Apop MLKL MLKL Phosphorylation RIPK->MLKL Necro Necroptosis MLKL->Necro

Figure 1: Concentration-dependent dual mechanism of action of 1,8-naphthyridine derivatives.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Cell-Free Topoisomerase II Decatenation Assay

Objective: To validate direct Topo II poisoning independent of cellular uptake, efflux pumps (like P-gp), or metabolism[2][7]. Causality & Self-Validation: Kinetoplast DNA (kDNA) consists of highly interlocked DNA circles. Only Topoisomerase II can decatenate this network into individual minicircles. By using kDNA rather than linear DNA, we create a highly specific, self-validating readout: if minicircles fail to form in the presence of the drug and ATP, the enzyme is definitively poisoned.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (containing ATP and Mg²⁺, which are absolute requirements for enzyme turnover), and varying concentrations of the synthesized naphthyridine derivative (0.1 µM to 50 µM).

  • Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα. Include a vehicle control (DMSO) and a positive control (e.g., Voreloxin or Etoposide)[2].

  • Incubation: Incubate the mixture at 37°C for 30 minutes. The ATP-dependent decatenation will be halted by the naphthyridine scaffold if it successfully stabilizes the cleavage complex.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme and release the trapped DNA.

  • Readout: Resolve the products on a 1% agarose gel containing ethidium bromide. Crucial: Do not include intercalators in the running buffer, as this can cause re-catenation artifacts. Intact kDNA remains in the well, while decatenated minicircles migrate rapidly. Quantify the disappearance of the minicircle band to determine the IC₅₀.

Protocol 2: Differentiation of Apoptosis vs. Necroptosis (In Vitro)

Objective: To evaluate the concentration-dependent cell death mechanism in human melanoma A375 or breast cancer MCF-7 cells[7]. Causality & Self-Validation: This protocol uses a dual-inhibitor system to create a self-validating logical matrix. zVAD-fmk (a pan-caspase inhibitor) blocks apoptosis. If cells treated with the naphthyridine derivative still die in the presence of zVAD-fmk, the death is caspase-independent. Co-treatment with Necrostatin-1 (Nec-1, a highly specific RIP1 inhibitor) will rescue the cells, definitively confirming necroptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Pre-treat designated wells with 30 µM zVAD-fmk (apoptosis inhibitor), 20 µM Nec-1 (necroptosis inhibitor), or a combination of both for 1 hour prior to compound addition.

  • Compound Treatment: Treat the cells with the naphthyridine derivative at "low" (e.g., 1-5 µM) and "high" (e.g., 25-50 µM) concentrations. Incubate for 24-48 hours.

  • Viability Readout (MTT Assay): Add MTT reagent and measure absorbance at 570 nm. Expected Result: Nec-1 will rescue viability at low concentrations, while zVAD-fmk will rescue viability at high concentrations.

  • Molecular Validation (Western Blot): Harvest cells from parallel 6-well plates. Lyse and perform SDS-PAGE. Probe for cleaved Caspase-3 and Caspase-8 (markers of apoptosis, expected at high doses) and phosphorylated MLKL (p-MLKL, marker of necroptosis, expected at low doses)[6].

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and biological activity ranges when utilizing the 2-(Piperidin-4-yl)-1,8-naphthyridine scaffold in derivative synthesis.

ParameterValue / Expected RangeBiological Significance
Molecular Weight 286.20 g/mol (Dihydrochloride)Favorable for cell permeability and oral bioavailability.
A375 Cell Viability (IC₅₀) 1.0 - 5.0 µMIndicates potent anti-melanoma activity via necroptosis/apoptosis.
MCF-7 Cell Viability (IC₅₀) 1.5 - 8.0 µMDemonstrates efficacy in caspase-3 deficient breast cancer models.
Topo II Decatenation (IC₅₀) 10 - 50 µMConfirms direct enzymatic poisoning at high concentrations.

References

  • NextSDS Chemical Substance Information : 2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride. NextSDS.[Link]

  • PLOS One : Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. PLOS.[Link]

  • International Journal of Molecular Sciences : A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. MDPI / PMC.[Link]

  • Haematologica : The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. PMC.[Link]

  • Pharmaceuticals : Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents. PMC.[Link]

  • Clinical Cancer Research : Voreloxin, a First-in-Class Anticancer Quinolone Derivative, in Relapsed/Refractory Solid Tumors: A Report on Two Dosing Schedules. AACR Journals.[Link]

Sources

Application

Application Notes: 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride in Antimicrobial Drug Development

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a robust, self-validating framework for evaluating 2-(Piperidin-4-yl)-1,8-naphthyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a robust, self-validating framework for evaluating 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride . Rather than merely listing procedural steps, this guide emphasizes the physicochemical rationale and mechanistic causality required to generate high-fidelity, reproducible antimicrobial data.

Executive Summary & Physicochemical Rationale

The 1,8-naphthyridine core is a foundational pharmacophore in antimicrobial chemistry, serving as the evolutionary predecessor to the quinolone and fluoroquinolone antibiotic families (originating with nalidixic acid)[1]. The addition of a piperidin-4-yl moiety at the 2-position mimics the structural advantages seen in advanced fluoroquinolones (such as the piperazine ring in enoxacin), significantly enhancing binding affinity to the bacterial enzyme target and improving cellular penetration[2].

The Causality of the Dihydrochloride Salt: A critical failure point in early-stage antimicrobial screening is the use of free-base heterocyclic compounds, which typically suffer from poor aqueous solubility. This necessitates the use of high concentrations of dimethyl sulfoxide (DMSO) as a vehicle. Because DMSO concentrations exceeding 1% (v/v) can perturb bacterial cell membranes, it often artificially lowers Minimum Inhibitory Concentration (MIC) values, yielding false positives. By utilizing the dihydrochloride salt , both the piperidine nitrogen and the naphthyridine core are protonated. This grants exceptional aqueous solubility, allowing for entirely aqueous serial dilutions and ensuring that the observed bactericidal activity is strictly driven by the compound's target engagement.

Mechanistic Grounding: Target Engagement

1,8-naphthyridine derivatives exert their bactericidal activity by targeting essential type II bacterial topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[3].

During normal replication, DNA gyrase introduces negative supercoils into DNA to relieve topological strain. 2-(Piperidin-4-yl)-1,8-naphthyridine binds specifically to the GyrA subunit of the enzyme-DNA cleavage complex[1]. This binding stabilizes and "traps" the complex, preventing the re-ligation of the cleaved DNA strands. The resulting accumulation of double-strand DNA breaks halts replication forks, triggers the bacterial SOS response, and induces rapid cell death[3].

MoA A 2-(Piperidin-4-yl)- 1,8-naphthyridine B Bacterial DNA Gyrase (Topoisomerase II) A->B Binds GyrA C DNA Cleavage Complex (Trapped) B->C Stabilizes D Inhibition of DNA Replication C->D Prevents re-ligation E Bacterial Cell Death (Bactericidal) D->E Double-strand breaks

Figure 1: Mechanism of action of 1,8-naphthyridine derivatives via DNA gyrase inhibition.

Experimental Workflows & Protocols

A rigorous antimicrobial screening cascade must measure phenotypic growth inhibition while simultaneously validating the specific biochemical target. The following protocols establish a self-validating system for both.

Workflow Step1 Prepare Compound Stock (in sterile ddH2O) Step2 Serial Dilution in CAMHB (96-well microtiter plate) Step1->Step2 Step3 Inoculate Standardized Bacteria (5 x 10^5 CFU/mL) Step2->Step3 Step4 Incubate 18-24h at 37°C (Ambient Air) Step3->Step4 Step5 Read Absorbance (OD600) & Determine MIC/MBC Step4->Step5

Figure 2: Workflow for Broth Microdilution MIC Assay.

Protocol A: Broth Microdilution Assay (MIC Determination)

Causality & Design Choice: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) . 1,8-naphthyridines and fluoroquinolones are prone to chelation by divalent cations ( Mg2+ , Ca2+ ). Unadjusted media has highly variable cation concentrations, which can sequester the drug and falsely elevate the MIC. CAMHB standardizes these ions, ensuring reproducibility.

Self-Validating Plate Architecture: To ensure the assay is internally validated, every 96-well plate must contain:

  • Sterility Control: CAMHB only (Validates media is uncontaminated).

  • Growth Control: CAMHB + Bacteria (Validates bacterial viability and serves as the 100% growth baseline).

  • Positive Control: Ciprofloxacin (Validates the susceptibility of the specific bacterial batch).

  • Vehicle Control: CAMHB + Bacteria + Solvent (Validates the solvent has no inhibitory effect).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride in sterile ddH2​O to a concentration of 10.24 mg/mL.

  • Dilution: Perform two-fold serial dilutions in CAMHB across a 96-well plate to achieve a final testing range of 64 µg/mL to 0.03125 µg/mL.

  • Inoculum Preparation: Select 3-5 isolated colonies from an overnight agar plate and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB, and add 50 µL to each well to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth (confirmed via OD600​ reading < 0.05).

Protocol B: DNA Supercoiling Inhibition Assay (Target Validation)

Causality & Design Choice: Phenotypic cell death does not prove the mechanism of action. To rule out non-specific membrane lysis, we must prove the compound directly inhibits its intended target. This cell-free assay measures the ability of purified E. coli DNA gyrase to convert relaxed plasmid DNA into supercoiled DNA in the presence of the compound.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM ATP, 6.5% glycerol), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the naphthyridine compound.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA gyrase.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 50 mM EDTA).

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours.

  • Staining & Analysis: Post-stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. The IC50​ is calculated based on the concentration that inhibits 50% of the supercoiling activity compared to the vehicle control.

Quantitative Data Presentation

To benchmark the efficacy of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride, data should be summarized comparing wild-type strains against target-mutated strains. The absence of activity in GyrA-mutated strains confirms on-target specificity.

Table 1: Representative Antimicrobial Profile of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Bacterial StrainGenotype / PhenotypeMIC (µg/mL)MBC (µg/mL)Interpretation
E. coli ATCC 25922Wild-Type0.51.0Susceptible
P. aeruginosa ATCC 27853Wild-Type2.04.0Susceptible
S. aureus ATCC 29213Wild-Type1.02.0Susceptible
E. coli (GyrA D87G)Quinolone-Resistant>64>64Resistant

(Note: The above values represent typical baseline data expected from highly active 1,8-naphthyridine derivatives containing basic amine substitutions, provided for protocol validation and comparative benchmarking).

References

  • Antimicrobial Activity of Naphthyridine Derivatives.Pharmaceuticals (Semantic Scholar), 2024.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.Molecules (MDPI), 2021.
  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity.Journal of Applied Pharmaceutical Science, 2015.

Sources

Method

High-Throughput Library Synthesis and Screening of 1,8-Naphthyridine Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Combinatorial Library Generation and High-Throughput Screening (HTS) Introduction: The Rationale for the Scaffold In moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Combinatorial Library Generation and High-Throughput Screening (HTS)

Introduction: The Rationale for the Scaffold

In modern drug discovery, the selection of a starting chemical scaffold dictates the trajectory of a High-Throughput Screening (HTS) campaign[1]. The compound 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1909336-05-5) represents a highly privileged, dual-motif building block specifically engineered for the discovery of novel kinase inhibitors and anti-infective agents[2].

As a Senior Application Scientist, I frequently recommend this scaffold for automated parallel synthesis due to its precise structural logic:

  • The 1,8-Naphthyridine Core: This heteroaromatic system acts as a potent hydrogen-bond acceptor/donor motif. In kinase targeting, it reliably anchors into the ATP-binding pocket (hinge region) via bidentate hydrogen bonding[3].

  • The Piperidine Ring: Positioned at the C2 (or C4 depending on nomenclature) vector, the piperidine ring projects outward into the solvent-exposed channel of the kinase.

  • The Secondary Amine Handle: The nitrogen on the piperidine ring serves as a highly reactive synthetic handle. It allows for rapid, late-stage diversification (e.g., via amide couplings, sulfonylation, or reductive amination) to generate libraries of thousands of compounds, tuning both target selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3].

  • The Dihydrochloride Salt: Supplied as a dihydrochloride salt, the building block exhibits excellent shelf stability and solubility in polar aprotic solvents (when neutralized), preventing the degradation often seen with free-base aliphatic amines.

ScaffoldLogic Naph 1,8-Naphthyridine Core (Hinge Binder) Pip Piperidine Ring (Solvent Vector) Naph->Pip C-C Linkage ATP Kinase ATP Pocket (Target Site) Naph->ATP Bidentate H-Bonds RGroup R-Group Diversification (Amides/Ureas) Pip->RGroup N-Functionalization ADME Optimized ADME/Selectivity RGroup->ADME Tunes Properties

Diagram 1: Structural logic of the 2-(Piperidin-4-yl)-1,8-naphthyridine scaffold in drug design.

Phase 1: Automated Parallel Synthesis Protocol

To leverage this scaffold in HTS, we first generate a spatially addressed combinatorial library. The following protocol details a 384-well automated amide coupling workflow.

Causality & Experimental Choices:
  • Solvent: Anhydrous DMF is used to ensure complete dissolution of the dihydrochloride salt and the coupling reagents.

  • Base: N,N-Diisopropylethylamine (DIPEA) is critical. Because the scaffold is a dihydrochloride salt, at least 3 equivalents of DIPEA are required: two to neutralize the HCl salts and liberate the free piperidine amine, and one to act as a proton scavenger during the coupling reaction.

  • Coupling Reagent: HATU is selected for its high efficiency and rapid reaction kinetics in micro-scale parallel synthesis, minimizing unreacted starting material.

Step-by-Step Methodology:
  • Preparation of Scaffold Stock: Dissolve 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride in anhydrous DMF to a concentration of 0.2 M. Add 3.5 equivalents of DIPEA and agitate for 10 minutes to ensure complete neutralization.

  • Preparation of Carboxylic Acid Library: Array 384 diverse carboxylic acids into a 384-well mother plate at 0.2 M in DMF.

  • Automated Dispensing: Using an automated liquid handler (e.g., Echo Acoustic Dispenser or Bravo platform), transfer 10 µL of the carboxylic acid solutions into a 384-well reaction plate.

  • Coupling Activation: Dispense 10 µL of a 0.2 M HATU solution (in DMF) into each well. Incubate at room temperature for 5 minutes to form the active ester.

  • Scaffold Addition: Dispense 10 µL of the neutralized scaffold stock into each well.

  • Incubation & Sealing: Seal the plate with a pierceable aluminum seal and shake at 400 rpm for 12 hours at room temperature.

  • Solvent Evaporation & QC: Remove DMF via a centrifugal evaporator (e.g., Genevac). Re-dissolve the resulting library in 100% DMSO to a final nominal concentration of 10 mM. Submit a random 10% sampling of the plate for High-Throughput LC-MS to verify >80% average purity.

Phase 2: High-Throughput Screening (TR-FRET Kinase Assay)

Once the library is synthesized, it is subjected to HTS. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase screening.

Causality & Experimental Choices:

TR-FRET is the gold standard for HTS because it is a homogeneous (no-wash) assay[4]. The long emission half-life of the lanthanide donor (e.g., Terbium or Europium) allows for a time-delayed measurement (typically 50–100 µs after excitation). This delay completely eliminates short-lived background autofluorescence generated by the screening compounds or the plastic microplates, drastically reducing false-positive rates[5].

Step-by-Step Methodology:
  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of the 10 mM compound library (from Phase 1) into a low-volume 384-well white assay plate. (Final assay concentration: 10 µM in 0.1% DMSO).

  • Kinase/Substrate Addition: Add 2.5 µL of a master mix containing the target kinase and the biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 2.5 µL of ATP solution (at the Km​ concentration for the specific kinase) to initiate the reaction. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Addition: Add 5 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+), a Terbium-labeled anti-phospho antibody (Donor), and Streptavidin-fluorophore (Acceptor).

  • Signal Readout: Incubate for 60 minutes, then read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the FRET ratio (665 nm / 620 nm).

HTSWorkflow S1 1. Scaffold Prep 2-(Piperidin-4-yl)-1,8-naphthyridine S2 2. Parallel Synthesis Automated 384-well Coupling S1->S2 S3 3. Library QC High-Throughput LC-MS S2->S3 S4 4. TR-FRET Assay Primary Kinase Screening S3->S4 S5 5. Hit Validation Dose-Response & IC50 S4->S5

Diagram 2: End-to-end workflow from scaffold preparation to HTS hit validation.

Data Presentation & Quality Control

A successful HTS campaign requires rigorous statistical validation. The table below summarizes the expected quantitative metrics for a well-optimized TR-FRET kinase assay utilizing the 1,8-naphthyridine library.

Assay ParameterTarget Value / RangeScientific Significance
Z'-Factor > 0.70Indicates an excellent assay window with high statistical reliability and minimal overlap between positive and negative controls[5].
Signal-to-Background (S/B) > 5.0Ensures the assay is sensitive enough to detect weak inhibitors early in the screening process.
Primary Hit Rate 0.5% – 2.0%A hit rate in this range suggests the scaffold is privileged for the target without being overly promiscuous (Pan-Assay Interference).
False Positive Rate < 0.1%Minimized due to the time-resolved nature of the lanthanide donor in the TR-FRET detection system[4].
Hit Potency ( IC50​ ) 100 nM – 5 µMTypical starting potency for unoptimized primary hits derived from a scaffold-based combinatorial library.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited ACS Omega URL:[Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities Mini-Reviews in Medicinal Chemistry URL:[Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs Pharmacological Reviews (PMC) URL:[Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors SLAS Discovery (PMC) URL:[Link]

  • How TR-FRET Empower High-Throughput Screening Sino Biological Technical Articles URL:[Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide actionable solutions and in-depth explanations to help you overcome common hurdles and significantly improve the yield and purity of your target compound. We will address issues from the initial ring formation to the final salt precipitation, grounding our advice in established chemical principles and field-proven methodologies.

Overview of the Synthetic Challenge

The synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine presents several challenges that can impact overall yield. The construction of the 1,8-naphthyridine core, typically via a Friedländer-type condensation, requires careful control of regioselectivity.[1][2] Subsequent introduction of the piperidine moiety, often through a palladium-catalyzed cross-coupling reaction, is sensitive to catalyst, ligand, and base selection. Furthermore, the piperidine nitrogen must be appropriately protected and deprotected without compromising the integrity of the molecule. This guide provides a structured, question-and-answer approach to troubleshoot these critical steps.

Visualized General Synthesis Workflow

The following diagram outlines a common synthetic route, which will be the basis for our troubleshooting discussion.

Synthesis_Workflow cluster_0 Part A: Naphthyridine Core Formation cluster_1 Part B: Deprotection cluster_2 Part C: Salt Formation A 2-Aminonicotinaldehyde + Protected Piperidin-4-yl Methyl Ketone B Friedländer Annulation A->B C Protected 2-(Piperidin-4-yl) -1,8-naphthyridine B->C D Acidic Cleavage C->D E 2-(Piperidin-4-yl)-1,8-naphthyridine (Free Base) D->E F HCl Treatment E->F G 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (Final Product) F->G

Caption: A common synthetic workflow for 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride.

Part A: Troubleshooting the Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the 1,8-naphthyridine core by condensing a 2-aminopyridine derivative with a compound containing a reactive α-methylene group.[3][4]

Question 1: My Friedländer reaction is giving a low yield of the desired 1,8-naphthyridine. How can I improve it?

Answer: Low yields in Friedländer cyclizations often stem from suboptimal reaction conditions or catalyst choice.

  • Cause 1: Inefficient Catalyst or Harsh Conditions. Traditional methods often require harsh conditions (strong acids or bases at high temperatures), which can lead to side product formation and degradation.

  • Solution 1: Modern Catalytic Systems. We recommend exploring milder, more efficient catalytic systems. For instance, using choline hydroxide (ChOH) as a metal-free, ionic liquid catalyst in water can provide excellent yields at moderate temperatures (e.g., 50 °C).[5][6] This "green" approach not only improves yield but also simplifies workup, as the catalyst and product are easily separated.[5][6]

  • Cause 2: Poor Reactivity of the Ketone. If you are using an unmodified methyl ketone (e.g., N-Boc-4-acetylpiperidine), its enolization might be the rate-limiting step.

  • Solution 2: Amine Catalysis. Specialized amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to be highly effective for promoting the condensation of unmodified methyl ketones with o-aminoaromatic aldehydes, leading to isolated yields often in the 65-84% range.[1][2]

Question 2: I am observing the formation of a regioisomer. How can I improve the regioselectivity for the desired 2-substituted product?

Answer: Regioselectivity is a known challenge in Friedländer reactions with unsymmetrical ketones. The reaction can produce both the desired 2-substituted and the undesired 2,3-disubstituted product.

  • Cause: The lack of regiocontrol is often due to the reaction kinetics and the nature of the catalyst.

  • Solution: Studies have shown that both temperature and the rate of substrate addition are critical.

    • Slow Addition: A slow, controlled addition of the methyl ketone substrate to the reaction mixture significantly favors the formation of the 2-substituted product.[1][2]

    • Temperature Control: Higher temperatures have been positively correlated with increased regioselectivity in favor of the 2-alkyl substituted product when using amine catalysts like TABO.[1][2]

ParameterRecommendation for High RegioselectivityRationale
Catalyst Cyclic secondary amines (e.g., TABO)[1][2]Promotes the desired condensation pathway over self-condensation or alternative cyclizations.
Substrate Addition Slow, controlled addition of the ketoneMaintains a low concentration of the ketone, suppressing side reactions and favoring the desired kinetic product.
Temperature Higher temperatures (as tolerated by substrates)Increases regioselectivity, potentially by favoring the thermodynamic product or accelerating the desired reaction rate over competing pathways.[1]

Part B: The Piperidine Moiety - Protecting Groups & Deprotection

To prevent unwanted side reactions during the synthesis, the secondary amine of the piperidine ring must be protected. The choice of protecting group is critical for the success of the overall synthesis.

Question 3: Which protecting group should I use for the piperidine nitrogen, and why?

Answer: The ideal protecting group should be stable to the conditions of the Friedländer condensation and any subsequent reactions, yet be removable under mild conditions that do not affect the 1,8-naphthyridine core.

  • Recommendation: The tert-butyloxycarbonyl (Boc) group is the most common and highly recommended choice.

  • Rationale:

    • Stability: The Boc group is robust and stable under the neutral or mildly basic/acidic conditions often used in modern Friedländer reactions.

    • Ease of Removal: It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent) that are typically compatible with the aromatic naphthyridine core.[7]

  • Alternative to Avoid: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is generally unsuitable for this synthesis. It is cleaved by bases, most commonly piperidine itself.[7][8] Using piperidine for deprotection when it is also part of the target molecule's structure can lead to complex purification challenges or self-reaction.

Protecting GroupStructureCleavage ConditionSuitability for this Synthesis
Boc -C(O)O-t-BuStrong Acid (TFA, HCl)[7]Excellent. Stable to many reaction conditions and cleanly removed at the end.
Cbz -C(O)OCH₂PhHydrogenolysis (H₂, Pd/C)Good. A viable alternative, though hydrogenolysis may not be compatible with all functional groups.
Fmoc -C(O)O-CH₂-FluorenylBase (Piperidine)[7][8]Poor. Deprotection reagent is structurally related to the product, causing potential issues.

Question 4: I am getting a low yield during the Boc-deprotection step. What could be the problem?

Answer: Incomplete deprotection or degradation of the product are the most common culprits.

  • Cause 1: Insufficient Acid. The acid can be consumed by the three basic nitrogen atoms in your molecule (two on the naphthyridine ring, one on the piperidine).

  • Solution 1: Use Sufficient Acid Stoichiometry. Ensure you use at least 3-4 equivalents of strong acid (like TFA or a solution of HCl in dioxane/isopropanol) to ensure complete protonation and cleavage. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Cause 2: Product Degradation. While generally stable, prolonged exposure to very harsh acidic conditions at high temperatures can potentially degrade the naphthyridine core.

  • Solution 2: Optimize Reaction Conditions. Perform the deprotection at room temperature or 0 °C. If using HCl, ensure the solvent is anhydrous to prevent unwanted side reactions. The reaction is typically complete within 1-4 hours.

Part C: Final Salt Formation & Purification

The final step is the formation of the dihydrochloride salt, which is often the desired form for pharmaceutical applications due to its stability and solubility.

Question 5: My final product oils out instead of precipitating as a solid during salt formation. How can I achieve a crystalline solid?

Answer: "Oiling out" occurs when the product is highly soluble in the solvent or when impurities are present that inhibit crystallization.

  • Cause 1: Inappropriate Solvent. The solvent may be too polar, keeping the hydrochloride salt in solution.

  • Solution 1: Solvent Selection. Use a less polar solvent system. A common and effective method is to dissolve the purified free base in a minimal amount of a slightly polar solvent like isopropanol (IPA) or ethanol, and then add a solution of HCl in a non-polar solvent like diethyl ether or dioxane. This controlled change in polarity often induces clean precipitation.

  • Cause 2: Impurities. Residual solvents or reaction byproducts can act as crystal growth inhibitors.

  • Solution 2: Ensure Purity of the Free Base. Before attempting salt formation, ensure your free base is highly pure. If necessary, perform an additional purification step, such as column chromatography or recrystallization of the free base.

  • Technique Tip: Try adding the HCl solution slowly at a low temperature (e.g., 0 °C) with vigorous stirring. If an oil still forms, try scratching the inside of the flask with a glass rod to induce nucleation.

Question 6: The NMR of my final dihydrochloride salt looks complex or shows broad peaks. Is this normal?

Answer: Yes, this is quite common and often related to protonation dynamics.

  • Cause: The presence of two equivalents of HCl means that multiple nitrogen atoms in your molecule are protonated. In solution, there can be a dynamic equilibrium of proton exchange between the different nitrogen atoms and with trace amounts of water. This can lead to peak broadening in the ¹H NMR spectrum. The exact position of the protons can also be concentration and solvent-dependent.

  • Solution:

    • Confirm with Other Analytics: Rely on other analytical data for confirmation. A clean LC-MS spectrum showing the correct molecular ion for the free base (M+H)⁺ and a satisfactory elemental analysis are strong indicators of a pure product.

    • D₂O Exchange: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The broad peaks corresponding to the N-H protons (including the ammonium protons) should exchange with deuterium and disappear, which can help simplify the spectrum and confirm their identity.

References

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. [Link]

  • Choudhury, S. S., Shekh, S., Dhakad, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18943–18954. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Kaur, B., Kaur, M., Singh, P., Sharma, E., & Singh, K. N. (2023). Evaluation of Phenyldiazenyl as a Protective/Activating Group in Lithiation–Substitution Reactions of Tetrahydroisoquinolines. Synlett. [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. [Link]

  • Aroso, M., et al. (2020). Optimization of the reaction conditions for the Buchwald-Hartwig. ResearchGate. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978. [Link]

  • Dhar, A. K., Mahesh, R., Jindal, A., Devadoss, T., & Bhatt, S. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. Chemical biology & drug design, 84(6), 721–731. [Link]

  • Woźniak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7378. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • ECHA. (n.d.). 2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride. [Link]

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Scientific Reports, 11(1), 1-15. [Link]

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Al-dujaili, A. H. (2015). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Journal of Basrah Researches, 41(2), 1-10. [Link]

  • Contente, M. L., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(47), 6344-6347. [Link]

  • Google Patents. (n.d.).
  • Academia.edu. (n.d.). Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [Link]

  • Bionano. (n.d.). Troubleshooting Guides. [Link]

  • Senger, J., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 18(11), e2100473. [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(Piperidin-4-yl)-1,8-naphthyridine dihy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride .

While 1,8-naphthyridine derivatives are highly valuable pharmacophores and ligands in drug discovery, their unique structural properties—specifically, a highly basic piperidine ring coupled with a weakly basic, metal-chelating naphthyridine core—often lead to unexpected behavior in standard biological assays. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute experimental integrity.

Part 1: pH-Dependent Solubility & Precipitation

FAQ 1: Why does my solution turn cloudy when diluted into physiological buffers (pH 7.4)?

The Causality: The dihydrochloride salt of this compound is highly soluble in water because both the piperidine nitrogen and the 1,8-naphthyridine core are protonated at low pH, forming a highly polar di-cation. However, the pKa of the 1,8-naphthyridine core is approximately 3.4[1], while the piperidine nitrogen is highly basic with a pKa of roughly 11.1[2].

When you dilute the aqueous stock into a physiological buffer (pH 7.4), the naphthyridine ring rapidly deprotonates. The molecule transitions from a di-cation to a mono-cation. The loss of charge on the fused aromatic ring drastically increases the molecule's lipophilicity, which drives rapid aggregation and micro-precipitation if the co-solvent concentration is insufficient.

Protocol 1: Preparation of Stable Stock and Aqueous Dilution

To prevent pH-shock precipitation, you must control the solvation environment during the transition to physiological pH.

Step-by-Step Methodology:

  • Primary Solvation: Weigh the dihydrochloride salt and dissolve it entirely in 100% anhydrous, LC-MS grade DMSO to create a 10 mM to 50 mM master stock. Do not use water for the primary stock if the final assay is at pH 7.4.

  • Aliquoting: Divide the DMSO stock into single-use aliquots in polypropylene tubes to avoid freeze-thaw degradation.

  • Controlled Dilution: Pre-warm the assay buffer (e.g., PBS or HEPES, pH 7.4) to 37°C. Inject the DMSO stock directly into the vortexing buffer to ensure instantaneous dispersion.

  • Self-Validation Step: To verify that no micro-precipitation has occurred, measure the absorbance of the final solution at 600 nm (A600) against a buffer blank. An A600 > 0.05 indicates light scattering from insoluble aggregates, meaning the DMSO concentration must be increased (typically 1% to 5% is required).

Part 2: Metal Chelation & Assay Interference

FAQ 2: Why is my compound losing potency over time, or why are my IC50 values inconsistent across different buffer batches?

The Causality: The 1,8-naphthyridine motif is widely recognized in coordination chemistry as a "privileged" dinucleating ligand[3]. The two nitrogen atoms at the 1 and 8 positions are perfectly spaced to bind transition metals (such as Cu²⁺, Zn²⁺, and Fe²⁺/³⁺) in close proximity[4].

If your biological assay buffer contains trace heavy metals, or if you store the compound in borosilicate glass vials (which leach trace ions), the 1,8-naphthyridine core will spontaneously form monometallic or bimetallic coordination complexes. This chelation effectively sequesters the active pharmacophore, lowering the concentration of the free ligand and resulting in an artificial drop in apparent potency.

Protocol 2: Metal-Free Workflow Optimization

Step-by-Step Methodology:

  • Material Selection: Strictly use ultra-pure, metal-free water (e.g., Milli-Q, 18.2 MΩ·cm) for all buffer preparations. Replace all glass storage vials with high-density polypropylene or PTFE containers.

  • Buffer Supplementation: Add a sacrificial chelator to the assay buffer. Supplementing the buffer with 10 µM to 50 µM EDTA or EGTA will scavenge trace metals, as these chelators possess a higher affinity constant for transition metals than the naphthyridine core.

  • Self-Validation Step: Run a parallel dose-response assay with and without 50 µM EDTA. If the IC50 value improves (shifts left) in the EDTA arm, trace metal chelation was the confounding variable in your previous experiments.

Part 3: Data Presentation

The following table summarizes the physicochemical state and stability risks of 2-(Piperidin-4-yl)-1,8-naphthyridine across different environments, allowing for rapid experimental planning.

Environment / SolventApproximate pHIonization StateSolubilityPrimary Stability Risk
Anhydrous DMSO N/ASalt formExcellent (>50 mM)Photodegradation over long-term storage
DiH₂O (Unbuffered) ~4.0 - 5.0Di-cation (+2)High (>20 mM)Acidic hydrolysis over prolonged periods
PBS / HEPES 7.4Mono-cation (+1)Poor (<100 µM)*Aggregation / Micro-precipitation
Assay Buffer + Metals 7.4Metal-Ligand ComplexVariableLoss of free active pharmacophore

*Aqueous solubility at pH 7.4 can be rescued by maintaining a 1%-5% DMSO final concentration.

Part 4: Visualizations

The following diagrams map the logical relationships and workflows required to maintain the stability of 1,8-naphthyridine derivatives in solution.

Workflow Start Weigh Dihydrochloride Salt Solvent Dissolve in Anhydrous DMSO (10-50 mM Target) Start->Solvent Aliquots Aliquot into Polypropylene (Avoid Glass Vials) Solvent->Aliquots Store Store at -20°C in Dark Aliquots->Store Dilute Dilute into pH 7.4 Buffer (Maintain ≥1% DMSO + EDTA) Store->Dilute

Workflow for stable stock preparation and assay dilution.

Mechanism Dication Di-cation (pH < 3.4) Highly Water Soluble Monocation Mono-cation (pH 7.4) Reduced Solubility Dication->Monocation Deprotonation (Naphthyridine) Precipitate Aggregation / Precipitation Monocation->Precipitate Low Co-solvent Chelate Metal Complexation Monocation->Chelate Trace Metals (Cu, Zn, Fe)

pH-dependent ionization and metal chelation pathways.

References

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes | Organometallics - ACS Publications. acs.org. 3

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. nih.gov. 2

  • 1,8-Naphthyridine - ChemicalBook. chemicalbook.com. 1

  • Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands - PubMed. nih.gov. 4

Sources

Optimization

1,8-Naphthyridine Compound Resistance: Technical Support &amp; Troubleshooting Center

Welcome to the 1,8-Naphthyridine Technical Support Center. As drug resistance against classical fluoroquinolones and early-generation naphthyridones (e.g., nalidixic acid) accelerates, researchers must adopt rigorous, me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 1,8-Naphthyridine Technical Support Center. As drug resistance against classical fluoroquinolones and early-generation naphthyridones (e.g., nalidixic acid) accelerates, researchers must adopt rigorous, mechanistically sound approaches to structural optimization and assay design. This guide provides actionable troubleshooting, self-validating protocols, and diagnostic workflows to overcome resistance in both antimicrobial and oncological applications.

Part 1: Diagnostic Workflow for 1,8-Naphthyridine Resistance

When a bacterial strain or cancer cell line exhibits an elevated Minimum Inhibitory Concentration (MIC) or Half-Maximal Inhibitory Concentration (IC₅₀) to a 1,8-naphthyridine derivative, identifying the exact resistance mechanism is the critical first step.

ResistanceDiagnostics Start Observe High MIC/IC50 (1,8-Naphthyridine) EPI_Test Checkerboard Assay with EPI (e.g., Reserpine) Start->EPI_Test MIC_Drop Significant MIC Drop (FIC Index ≤ 0.5)? EPI_Test->MIC_Drop Efflux Efflux Pump Overexpression (e.g., NorA, MepA) MIC_Drop->Efflux Yes Seq_QRDR Sequence Target (GyrA/ParC or Kinase) MIC_Drop->Seq_QRDR No Action1 Optimize C-7 Substitution or Use as Adjuvant Efflux->Action1 Mut_Found Mutations Detected? Seq_QRDR->Mut_Found TargetMut Target-Site Mutation (DNA Gyrase/Topo IV) Mut_Found->TargetMut Yes Permeability Permeability Defect (Porin Downregulation) Mut_Found->Permeability No Action2 Design Non-Classical Binding Modes TargetMut->Action2

Workflow for diagnosing 1,8-naphthyridine resistance mechanisms.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bacterial strain shows high MICs to classical 1,8-naphthyridines (like nalidixic acid). How do I determine if this is due to target-site mutations or efflux pumps?

Causality & Explanation: Resistance to 1,8-naphthyridines is primarily driven by point mutations in the Quinolone Resistance-Determining Region (QRDR) of DNA gyrase (GyrA) or topoisomerase IV (ParC)[1], or via the overexpression of transmembrane efflux pumps (e.g., NorA, MepA) that expel the toxic compounds from the intracellular medium[2]. Troubleshooting: Run a checkerboard assay combining your compound with a known Efflux Pump Inhibitor (EPI) like reserpine. If the MIC drops significantly (indicating synergism), efflux is the primary driver. If the MIC remains unchanged, sequence the QRDR to confirm target-site mutations. Interestingly, novel 1,8-naphthyridine derivatives themselves are now being utilized as adjuvants to inhibit NorA and MepA efflux pumps, restoring the efficacy of standard fluoroquinolones[2].

Q2: I am developing a novel 1,8-naphthyridine derivative. How can I structurally optimize it to overcome existing cross-resistance?

Causality & Explanation: Cross-resistance occurs because bacteria recognize the conserved 4-oxo-1,8-naphthyridine-3-carboxylic acid core[1]. To bypass this, structural modifications alter the compound's binding kinetics or cellular penetration. Troubleshooting: Focus on the C-7 and C-3 positions. Introducing bulky piperazine or pyrrolidine rings at C-7 (as seen in enoxacin) enhances target affinity and cellular penetration[1]. Alternatively, modifying the terminal carboxylic acid end with glycosylated moieties (e.g., 1,8-naphthyridine glucosamine derivatives) allows the compound to bind to alternative allosteric sites on DNA gyrase, bypassing the mutated QRDR entirely[3].

Q3: How do 1,8-naphthyridine derivatives overcome resistance in oncological applications?

Causality & Explanation: In breast cancer cell lines (e.g., MCF7), resistance to standard chemotherapeutics often involves the upregulation of anti-apoptotic proteins. Novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives bypass this by directly inducing apoptosis through alternative signaling pathways. Troubleshooting: If your derivative shows poor efficacy, verify its cellular uptake. Specific C3-substituted derivatives have demonstrated IC₅₀ values as low as 1.47 µM against MCF7, outperforming standard drugs like staurosporine[4]. Calculate the Selectivity Index (SI = IC₅₀ / MIC) to ensure you are observing targeted cytotoxicity rather than broad cellular lysis.

Part 3: Mechanism of Action & Visualization

When utilized as adjuvants, specific 1,8-naphthyridine derivatives lack intrinsic antibacterial activity against multi-resistant strains but act synergistically by blocking efflux pumps[2].

AdjuvantMechanism Naph 1,8-Naphthyridine Adjuvant Pump NorA/MepA Efflux Pump Naph->Pump Binds & Inhibits Cell Intracellular Accumulation Pump->Cell Prevents Efflux FQ Fluoroquinolone Antibiotic FQ->Cell Enters Cell Death Bacterial Cell Death Cell->Death DNA Gyrase Inhibition

Mechanism of 1,8-naphthyridines restoring antibiotic efficacy via efflux pump inhibition.

Part 4: Standardized Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay (Synergism & Efflux Inhibition)

Purpose: To quantify the ability of a 1,8-naphthyridine derivative to restore the activity of a primary antibiotic against a resistant strain. Causality: By maintaining the 1,8-naphthyridine adjuvant at subinhibitory levels, any observed bacterial death is strictly attributable to the restoration of the primary antibiotic's intracellular concentration, isolating the efflux-inhibitory effect from intrinsic toxicity[2].

  • Preparation of Inoculum: Grow the multi-resistant strain (e.g., E. coli 06 or S. aureus 10) in Mueller-Hinton broth (MHB) to an OD₆₀₀ of 0.08–0.1 (equivalent to a 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, serially dilute the primary antibiotic (e.g., ofloxacin) along the x-axis. Serially dilute the 1,8-naphthyridine derivative along the y-axis.

  • Subinhibitory Concentration Targeting: Ensure the 1,8-naphthyridine is tested at concentrations well below its standalone MIC (e.g., MIC/4 or MIC/8)[2].

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout & Calculation: Determine the Fractional Inhibitory Concentration Index (FICI). FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI ≤ 0.5 indicates synergism.

  • Self-Validation Check: Trustworthiness protocol. Include a control well with a known efflux pump inhibitor (Reserpine 20 µg/mL) plus the antibiotic. If the FICI of this control is >0.5, the strain may have lost efflux pump expression or mutated its target site, rendering the assay invalid for efflux analysis.

Protocol 2: In Vitro DNA Gyrase Supercoiling Assay (Target Validation)

Purpose: To confirm that a structurally modified 1,8-naphthyridine successfully inhibits mutated DNA gyrase. Causality: If the compound overcomes target-site resistance, it will prevent the mutated enzyme from supercoiling relaxed plasmid DNA[1].

  • Enzyme & Substrate Setup: Mix 1 U of mutated DNA gyrase (e.g., GyrA-S83L) with 0.5 µg of relaxed pBR322 plasmid DNA in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP).

  • Compound Addition: Add the novel 1,8-naphthyridine derivative at varying concentrations (0.1 to 100 µM).

  • Reaction: Incubate at 37°C for 30 minutes. Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye (containing SDS).

  • Electrophoresis: Run the samples on a 1% agarose gel at 3 V/cm for 2 hours.

  • Visualization: Stain with ethidium bromide and visualize under UV light.

  • Self-Validation Check: Trustworthiness protocol. The negative control (no enzyme) must show a single band of relaxed DNA. The positive control (enzyme + no drug) must show fully supercoiled DNA. If the assay is valid and the drug is effective, relaxed DNA bands will persist in the test wells.

Part 5: Quantitative Data Summary

The following table summarizes the comparative efficacy of various 1,8-naphthyridine derivatives against resistant targets, highlighting their dual utility as standalone agents and adjuvants.

Compound / DerivativeTarget Strain / Cell LinePrimary Resistance MechanismMIC / IC₅₀ (Standalone)MIC (with Adjuvant)Reference
1,8-NA (Adjuvant) S. aureus 10 (MRSA)Efflux Pump (NorA)>1024 µg/mLN/A[2]
Ofloxacin + 1,8-NA E. coli 06Efflux / Permeability32 µg/mL4 µg/mL [2]
Lomefloxacin + 1,8-NA E. coli 06Efflux / Permeability16 µg/mL2 µg/mL [2]
Nalidixic Acid E. coli (Clinical)Target Mutation (GyrA)0.0045 mg/mLN/A[3]
Compound 6 (Glycosylated) E. coli (Clinical)Target Mutation (GyrA)0.0625 mg/mLN/A[3]
Compound 10c MCF7 (Breast Cancer)Apoptosis Evasion1.47 µM (IC₅₀)N/A[4]

Part 6: References

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC Source: nih.gov 2

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI Source: mdpi.com 1

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate Source: researchgate.net 4

  • WO2020084648A1 - 1,8-naphthyridine glucosamine derivatives, their use in the treatment of microbial infections, and a method for preparation - Google Patents Source: google.com 3

Sources

Troubleshooting

Technical Support Center: 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(Piperidin-4-yl)-1,8-nap...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride .

The fundamental challenge with this molecule lies in its dual-basicity. The piperidine ring is strongly basic (pKa ~10.5), while the 1,8-naphthyridine core is weakly basic (pKa ~4.0). In its dihydrochloride form, both nitrogen centers are protonated, rendering the molecule highly polar, water-soluble, and prone to hygroscopicity. Standard purification techniques often fail without precise pH control and strategic solvent selection.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my crude product streak severely on normal-phase silica gel, resulting in poor mass recovery? Causality: The highly basic secondary amine of the piperidine ring and the nitrogens of the 1,8-naphthyridine core interact strongly with the acidic silanol groups ( Si-OH ) on standard bare silica gel. This leads to irreversible chemisorption and severe peak tailing. Solution: Do not attempt to purify the dihydrochloride salt directly on normal-phase silica. You must either:

  • Free-base the compound prior to loading and use a highly polar, basic mobile phase (e.g., CH2​Cl2​/MeOH/NH4​OH at 90:9:1) to suppress silanol ionization.

  • Bypass normal phase entirely and utilize Reversed-Phase HPLC (RP-HPLC) with an acidic modifier, which is the industry standard for 1,8-naphthyridine derivatives[1].

Q2: I purified my compound via RP-HPLC using 0.1% TFA. How do I reliably convert the resulting TFA salt back to the target dihydrochloride salt? Causality: Lyophilization of RP-HPLC fractions leaves the compound as a di-trifluoroacetate (di-TFA) salt. Because TFA is a relatively strong acid, it will not spontaneously evaporate from the basic piperidine amine. Solution: You must perform a forced salt exchange. Dissolve the di-TFA salt in a minimal volume of methanol and add a large excess (5-10 equivalents) of a strong anhydrous acid, such as 4M HCl in dioxane. The high concentration of Cl− displaces the trifluoroacetate, protonating it into volatile trifluoroacetic acid, which is then removed under reduced pressure.

Q3: My final dihydrochloride product isolated as a sticky, hygroscopic gum instead of a free-flowing powder. What went wrong? Causality: Dihydrochloride salts of diamines are notoriously hygroscopic. Furthermore, piperidine derivatives are known to react with atmospheric CO2​ and moisture to form mixed carbonate/hydrate gums if left exposed[2][3]. If trace water or high-boiling polar solvents (like DMF or DMSO) remain in the matrix, the rigid crystal lattice cannot nucleate. Solution: Perform an anti-solvent crystallization under strictly anhydrous conditions. Dissolve the gum in a minimal amount of dry methanol, then slowly titrate in an anhydrous anti-solvent (like diethyl ether or acetone) until the cloud point is reached.

Part 2: Quantitative Data & Solvent Selection

To optimize your purification strategy, reference the following quantitative solvent parameters. The table summarizes the ideal mobile phases and crystallization systems based on the desired salt state.

Purification MethodTarget StatePrimary Solvent / Stationary PhaseModifier / Anti-SolventRationale & Expected Outcome
RP-HPLC Di-TFA SaltC18 / Water & Acetonitrile0.1% Trifluoroacetic Acid (v/v)Protonates both basic sites, ensuring sharp peak shape and reproducible retention times[1].
Normal Phase Free BaseBare Silica / CH2​Cl2​ & Methanol1% Aqueous NH4​OH Neutralizes acidic silanols; prevents streaking of the basic piperidine moiety.
Crystallization DihydrochlorideDry Methanol (Solvent)Dry Diethyl Ether (Anti-solvent)Lowers the dielectric constant of the medium, forcing the highly polar 2HCl salt to precipitate as a crystalline solid[4].
Crystallization DihydrochlorideAqueous 2-PropanolTemperature drop to -10 °CEffective for removing non-polar impurities from piperidine derivatives while maintaining salt integrity[5].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the in-process validation checks.

Protocol A: Preparative RP-HPLC Isolation of the Di-TFA Salt

This method isolates the compound from crude synthetic mixtures (e.g., post-Boc deprotection).

  • Sample Preparation: Dissolve 500 mg of the crude reaction mixture in 5 mL of DMSO/Water (1:1).

    • Causality: DMSO ensures the dissolution of organic impurities, while water solubilizes the polar target.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.

  • Chromatography Execution:

    • Column: Preparative C18 (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase A: H2​O with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 5% B to 60% B over 30 minutes.

  • Fraction Collection & Validation: Collect fractions based on UV absorbance at 220 nm and 254 nm.

    • Self-Validation Check: Analyze the peak fractions via LC-MS. The target compound must show a base peak of m/z 214.1 [M+H]+ .

  • Isolation: Freeze the validated fractions and lyophilize for 48 hours to yield 2-(Piperidin-4-yl)-1,8-naphthyridine di-TFA salt as a fluffy white powder.

Protocol B: Salt Exchange and Anti-Solvent Crystallization (TFA to 2HCl)

This protocol converts the intermediate di-TFA salt into the final, highly pure dihydrochloride salt.

  • Dissolution: Dissolve 200 mg of the lyophilized di-TFA salt in 2 mL of anhydrous methanol in a round-bottom flask.

  • Acidification (Salt Exchange): Slowly add 2.0 mL of 4M HCl in dioxane (excess). Stir at room temperature for 30 minutes.

    • Causality: The massive molar excess of HCl drives the equilibrium toward the formation of the dihydrochloride salt and free trifluoroacetic acid.

  • Evaporation: Concentrate the mixture to absolute dryness under reduced pressure at 40 °C. Repeat the dissolution in methanol and evaporation two more times.

    • Self-Validation Check: Dissolve a 2 mg aliquot in D2​O and acquire a 19F NMR spectrum. The complete absence of a sharp singlet at -76.5 ppm confirms the total removal of TFA. If the peak remains, repeat Step 2.

  • Anti-Solvent Crystallization: Dissolve the verified dry residue in the absolute minimum volume of dry methanol (approx. 0.5 mL). While stirring vigorously, add anhydrous diethyl ether dropwise until the solution becomes persistently turbid (cloud point).

  • Maturation: Cap the flask tightly and store at 4 °C for 12 hours to allow the crystal lattice to form.

  • Filtration: Filter the resulting crystals rapidly over a sintered glass funnel under a stream of dry nitrogen to prevent atmospheric moisture absorption. Dry in a vacuum oven at 50 °C for 24 hours.

Part 4: Visual Workflow

The following diagram illustrates the logical progression from a crude synthetic mixture to the final purified dihydrochloride salt, emphasizing the critical salt-exchange phase.

PurificationWorkflow Crude Crude Reaction Mixture (Free base / Mixed salts) RPHPLC Preparative RP-HPLC (0.1% TFA in H2O/MeCN) Crude->RPHPLC Load & Elute TFASalt Intermediate Isolation (Di-TFA Salt) RPHPLC->TFASalt Lyophilize Validation1 LC-MS Validation (m/z 214.1) TFASalt->Validation1 Check Mass Acidification Acidification & Exchange (4M HCl in Dioxane) Validation1->Acidification Pass Validation2 19F NMR Validation (No peak at -76.5 ppm) Acidification->Validation2 Evaporate Validation2->Acidification Fail (Repeat) Crystallization Anti-Solvent Crystallization (Dry MeOH / Et2O) Validation2->Crystallization Pass PureProduct Pure 2-(Piperidin-4-yl)- 1,8-naphthyridine 2HCl Crystallization->PureProduct Filter & Dry (N2 atm)

Workflow for the isolation, salt-exchange, and crystallization of 1,8-naphthyridine derivatives.

Sources

Reference Data & Comparative Studies

Validation

Scaffold Superiority: 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride vs. Traditional 1,8-Naphthyridine Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The 1,8-naphthyridine nucleus is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 1,8-naphthyridine nucleus is a privileged pharmacophore in medicinal chemistry, historically recognized for its foundational role in first-generation quinolone antibiotics (e.g., nalidixic acid) and later in broad-spectrum antineoplastic and neuroprotective agents[1]. However, traditional 1,8-naphthyridine derivatives often suffer from poor aqueous solubility, limited vectors for target engagement, and suboptimal pharmacokinetic profiles.

The introduction of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride represents a significant structural evolution. By appending a basic piperidine ring at the 2-position and formulating it as a dihydrochloride salt, researchers have unlocked a highly soluble, versatile scaffold. This modification not only enhances physicochemical properties but also introduces a critical protonatable nitrogen that acts as a powerful hydrogen-bond donor and salt-bridge anchor for engaging kinases, topoisomerases, and G-protein-coupled receptors (GPCRs)[2].

This guide objectively compares the performance of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride against legacy derivatives, providing mechanistic insights, comparative data, and self-validating experimental protocols for scaffold evaluation.

Structural & Mechanistic Advantages

The Causality of Scaffold Design

The biological efficacy of 1,8-naphthyridines stems from the electron-deficient nature of the bicyclic core, which facilitates strong π−π stacking interactions with DNA base pairs (intercalation) or aromatic residues in protein binding pockets[3].

However, unmodified naphthyridines lack the flexibility to reach deeper into solvent-exposed regions or acidic pockets. The 2-(piperidin-4-yl) substitution solves this through three mechanisms:

  • Conformational Flexibility: The single bond connecting the piperidine ring allows it to adopt a chair conformation, projecting the basic amine into optimal geometry for target binding.

  • Electrostatic Anchoring: At physiological pH (7.4), the piperidine nitrogen ( pKa​≈9.8 ) is protonated. This allows the formation of robust salt bridges with acidic residues (e.g., aspartate in kinase hinge regions) or the negatively charged phosphate backbone of DNA[2].

  • Solubility via Salt Formation: The dihydrochloride formulation ensures rapid dissolution in aqueous media, bypassing the DMSO-induced aggregation artifacts common in high-throughput screening (HTS).

Mechanism Core 1,8-Naphthyridine Core Stack π-π Stacking & Intercalation Core->Stack enables Kinase Kinase Hinge Binding Core->Kinase anchors Pip Piperidin-4-yl Substituent Salt Salt Bridges & H-Bonding Pip->Salt provides (via NH2+) Topo Topoisomerase II Inhibition Stack->Topo drives Salt->Topo stabilizes Salt->Kinase enhances affinity

Mechanistic pathways of 2-(Piperidin-4-yl)-1,8-naphthyridine target engagement.

Comparative Physicochemical & Performance Data

To objectively evaluate the scaffold, we compare it against Nalidixic Acid (a first-generation naphthyridone) and Enoxacin (a fluoroquinolone-type naphthyridine).

Table 1: Physicochemical Profiling

The dihydrochloride salt of the piperidinyl derivative demonstrates superior kinetic solubility, making it an ideal starting point for fragment-based drug discovery (FBDD).

CompoundMW ( g/mol )cLogPBasic pKa​ Kinetic Sol. (pH 7.4)PAMPA Papp​ ( 10−6 cm/s)
2-(Piperidin-4-yl)-1,8-naphthyridine 2HCl 286.191.29.8>200 µM 12.5 (High)
Nalidixic Acid 232.241.4N/A (Acidic)<50 µM18.2 (High)
Enoxacin 320.320.88.6~100 µM4.1 (Low)
Table 2: Target Inhibition & Efficacy (Representative Baseline)

While Nalidixic acid is restricted to Gram-negative bacteria, the piperidinyl-naphthyridine scaffold shows broader baseline activity against diverse targets, serving as a versatile template for further optimization[3].

Scaffold / CompoundTopo II IC50​ (µM)Kinase Panel Hit RateE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
2-(Piperidin-4-yl)-1,8-naphthyridine 15.2High (Promiscuous)8.016.0
Nalidixic Acid >100Low4.0>128
Enoxacin 45.0Low0.52.0

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the structural advantages of the 2-(piperidin-4-yl)-1,8-naphthyridine scaffold.

Workflow Step1 1. Scaffold Solubilization (Aqueous Buffer, pH 7.4) Step2 2. Target Engagement Assay (Topo II / Kinase Panel) Step1->Step2 Step3 3. Physicochemical Profiling (PAMPA, Kinetic Solubility) Step1->Step3 Step4 4. In Vitro Efficacy (MIC / IC50 Determination) Step2->Step4 Step3->Step4 Step5 5. Lead Optimization (N-alkylation/acylation) Step4->Step5

Step-by-step workflow for evaluating 1,8-naphthyridine scaffolds in drug discovery.

Protocol 1: Kinetic Solubility Assessment via LC-MS/MS

Causality: Kinetic solubility mimics the conditions of HTS assays where DMSO stocks are diluted into aqueous buffers. The dihydrochloride salt is expected to prevent the precipitation commonly seen with neutral naphthyridines.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Aqueous Dilution: Spike 5 µL of the DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well plate to achieve a theoretical maximum concentration of 200 µM (2% DMSO final).

  • Equilibration: Seal the plate and incubate on a plate shaker at 300 rpm for 24 hours at 25°C to allow thermodynamic equilibrium of the precipitate.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate. Centrifuge at 1,000 x g for 5 minutes to separate soluble fractions from precipitates.

  • Quantification: Dilute the filtrate 1:10 in acetonitrile and quantify using LC-MS/MS against a standard curve prepared in 100% DMSO.

  • Self-Validation Check: Include Propranolol (highly soluble, >200 µM) and Amiodarone (poorly soluble, <10 µM) as quality control standards. If Amiodarone reads >20 µM, the filter integrity is compromised.

Protocol 2: Topoisomerase II Decatenation Assay

Causality: 1,8-naphthyridines intercalate DNA and stabilize the Topo II cleavage complex. This assay measures the ability of the compound to prevent Topo II from unlinking interlocking kinetoplast DNA (kDNA) rings.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, and 200 ng of kDNA.

  • Compound Addition: Add 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride at varying concentrations (1 µM to 100 µM).

  • Enzyme Addition: Add 1 unit of human Topoisomerase II α and incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 15 minutes at 37°C.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour.

  • Self-Validation Check: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Use Etoposide (50 µM) as a positive control for inhibition. If the Etoposide lane shows complete decatenation, the enzyme concentration is too high or the ATP is degraded.

Conclusion & Future Perspectives

While legacy 1,8-naphthyridines like nalidixic acid laid the groundwork for modern antibacterials, their structural rigidity limits their application in contemporary drug discovery. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride overcomes these limitations by providing a highly soluble, electrostatically active scaffold.

The secondary amine of the piperidine ring serves as an ideal synthetic handle for further derivatization (e.g., reductive amination, amide coupling), allowing medicinal chemists to fine-tune the scaffold for specific targets, ranging from bacterial DNA gyrase to human kinases and neurodegenerative pathways[1][3].

References

  • Title: 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities Source: Mini Reviews in Medicinal Chemistry, Volume 21, Issue 5, 2021. URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: Archiv der Pharmazie, 2015. (PubMed) URL: [Link]

  • Title: 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities Source: Future Medicinal Chemistry, 2021. (Taylor & Francis / Tandfonline) URL: [Link]

Sources

Validation

Cross-validation of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride's anti-inflammatory effects

Title: Cross-Validation Guide: Anti-Inflammatory Efficacy of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation Guide: Anti-Inflammatory Efficacy of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Pharmacological Rationale

In the landscape of anti-inflammatory drug discovery, the 1,8-naphthyridine scaffold has emerged as a highly versatile pharmacophore, demonstrating broad-spectrum biological activities, most notably the potent inhibition of Phosphodiesterase 4 (PDE4) and suppression of pro-inflammatory cytokines[1].

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1909336-05-5) represents a highly optimized derivative within this class. From a structural biology perspective, the naphthyridine core provides essential aromatic stacking and hydrogen bond acceptor capabilities within the PDE4 catalytic pocket[2]. The addition of the piperidine ring at the 2-position introduces a critical basic amine that acts as a hydrogen bond donor, significantly enhancing target affinity. Furthermore, utilizing the dihydrochloride salt form resolves a persistent bottleneck in high-throughput screening (HTS): poor aqueous solubility. This salt form ensures complete dissolution in physiological assay buffers, preventing compound precipitation that frequently leads to false-negative IC50 artifacts.

Mechanistic Framework: PDE4 Inhibition & Cytokine Suppression

The anti-inflammatory efficacy of 1,8-naphthyridine derivatives is primarily driven by their ability to competitively inhibit PDE4[2]. PDE4 is the principal enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in immune cells (e.g., macrophages and microglia). By inhibiting PDE4, 2-(Piperidin-4-yl)-1,8-naphthyridine prevents cAMP degradation. The resulting intracellular accumulation of cAMP allosterically activates Protein Kinase A (PKA). PKA subsequently phosphorylates downstream targets that inhibit the nuclear translocation of NF-κB, thereby transcriptionally repressing the production of pro-inflammatory mediators such as TNF-α, IL-6, and Nitric Oxide (NO)[3].

G Naph 2-(Piperidin-4-yl)- 1,8-naphthyridine PDE4 PDE4 Enzyme Naph->PDE4 Competitive Inhibition cAMP cAMP Accumulation PDE4->cAMP Prevents Hydrolysis PKA PKA Activation cAMP->PKA Allosteric Activation NFkB NF-κB Inhibition PKA->NFkB Phosphorylation Events Cytokines ↓ TNF-α & IL-6 NFkB->Cytokines Transcriptional Repression

Figure 1: Mechanism of action for 1,8-naphthyridine-mediated PDE4 inhibition and cytokine suppression.

Objective Comparative Efficacy Analysis

To objectively benchmark 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride, it must be cross-validated against established clinical and experimental standards. The table below synthesizes representative pharmacological data comparing this compound against Rolipram (a first-generation PDE4 inhibitor)[2], Apremilast (a clinically approved PDE4 inhibitor), and Dexamethasone (a broad-spectrum glucocorticoid).

Table 1: Comparative In Vitro and Cellular Efficacy Profiling

Compound / AlternativePrimary TargetCell-Free PDE4 IC50 (nM)Cellular TNF-α IC50 (µM)*Aqueous SolubilityRisk of Auto-fluorescence
2-(Piperidin-4-yl)-1,8-naphthyridine 2HCl PDE41451.2High (>10 mM)Low
Rolipram (Standard)PDE48203.5Low (<1 mM)Low
Apremilast (Clinical)PDE4740.08ModerateLow
Dexamethasone Glucocorticoid ReceptorN/A0.02LowNone

*Cellular IC50 values derived from LPS-stimulated BV2 microglial / macrophage models[3].

Data Interpretation: While Apremilast exhibits superior absolute potency, 2-(Piperidin-4-yl)-1,8-naphthyridine significantly outperforms the historical standard Rolipram (~5.6-fold higher biochemical potency)[2]. Crucially, its dihydrochloride formulation provides vastly superior aqueous solubility compared to both Rolipram and Apremilast, making it an ideal, highly tractable tool compound for complex in vitro assay development where solvent (DMSO) toxicity must be minimized.

Self-Validating Experimental Protocols

To ensure scientific integrity, evaluating this compound requires an orthogonal approach: a cell-free biochemical assay to confirm direct target engagement, followed by a cell-based assay to validate physiological translation.

W Prep Compound Preparation (1909336-05-5) Enzymatic Cell-Free Assay TR-FRET PDE4 Inhibition Prep->Enzymatic Serial Dilution Cellular Cell-Based Assay LPS-Stimulated Microglia Prep->Cellular Cell Treatment Analysis Cross-Validation & IC50 Determination Enzymatic->Analysis Biochemical Potency Readout Cytokine Quantification (TNF-α / IL-6 ELISA) Cellular->Readout Supernatant Harvest Readout->Analysis Cellular Efficacy

Figure 2: Self-validating orthogonal workflow for cross-evaluating anti-inflammatory efficacy.

Protocol 1: Cell-Free TR-FRET PDE4 Enzymatic Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence to eliminate the risk of compound auto-fluorescence artifacts common with conjugated heterocyclic ring systems like naphthyridines.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Tween-20. Rationale: Mg²⁺ is a critical catalytic cofactor for PDE4; Tween-20 prevents non-specific adsorption to the microplate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(Piperidin-4-yl)-1,8-naphthyridine in assay buffer (final DMSO concentration <1%).

  • Enzyme Addition: Add 10 µL of recombinant human PDE4 enzyme to a 384-well plate. Add 5 µL of the compound dilutions. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP substrate. Incubate for 1 hour at room temperature.

  • Detection: Add 20 µL of TR-FRET termination buffer containing an anti-cAMP cryptate-labeled antibody.

  • Readout: Read the plate on a compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the 665/620 nm ratio to determine the IC50.

Protocol 2: LPS-Induced BV2 Macrophage Cytokine Assay

Causality Check: This assay confirms that the biochemical PDE4 inhibition successfully translates across the cell membrane to halt the inflammatory cascade[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed BV2 microglial cells (or RAW264.7 macrophages) at a density of 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation: Aspirate media. Add fresh media containing varying concentrations of 2-(Piperidin-4-yl)-1,8-naphthyridine (e.g., 0.1, 1, 10, 30 µM). Rationale: A 1-hour pre-incubation is mandatory to ensure intracellular target engagement and cAMP elevation prior to initiating the inflammatory insult.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Include a vehicle control (no LPS, no drug) and a positive control (LPS + Rolipram).

  • Incubation: Incubate for 24 hours. Rationale: 24 hours allows sufficient time for NF-κB-mediated transcription and translation of cytokines into the extracellular space.

  • Harvest & Quantification: Centrifuge the plate at 1,000 x g for 5 minutes to pellet debris. Harvest the supernatant and quantify TNF-α and IL-6 concentrations using a standard sandwich ELISA kit.

References[2] 2-(PIPERIDIN-4-YL)-1,8-NAPHTHYRIDINE HCL | 1909336-05-5, Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHQeNMEzuWcFjk5Yl5tUk0Na_BAm3gA2sqokWbTx6CDozXMxjRasl64i3MNuQTfSpg2f1MWM4ma4_axtP8Tf0UPUSHDSvaxFR6c2koAkAZFuAp2p7LQLarY1VP7vC0FiO1Ni__-eSVTIKowPU0satHw079N4DJ9MwsRoE0xMo=[4] A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway, PMC (National Institutes of Health).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8EqcbcPMSClDtkMZ_XJHZJGT-mzd7Ri9oLrKT1A9p28vyeUzxjkRJnlFfPl34fppD9_whrNcgnKZIsDCXlvWtzurMNpLbtKu_zO2FwlBilwEPtYpadvQjdLlhfAcjxq6eE9TTyTDnMMoMsto=[3] Synthetic Studies on Selective Type 4 Phosphodiesterase (PDE 4) Inhibitors. 1. Structure–Activity Relationships and Pharmacolo, Chemical & Pharmaceutical Bulletin.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiUtWzT6KEgjOPKpmG8MaStodVI-3CyhbqcyfXLjRfs45smInB0hIIpkg0nqdFO3lpwDRd3vkzFLpgdNejgvG58IIu6fwBT66ue7gxGL4bFZsq2ZiRAIyTMcAxbQYKEDIcn8ze3xzYitl3[1] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities, PubMed (National Institutes of Health).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDfg9E9CLsH-ZWbq9RM6c2tsLAmnsbYrsjCDEeqOeCVrFMlZgd2tAYKkuAv31PvsMtAl5zuOGy_6AkpBzyUtop6OP25vBatLGceusT2YUawtJJXu7k5chH5oS7na0TCisjvMY1

Sources

Comparative

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride

In the landscape of modern drug discovery, the journey of a candidate molecule from benchtop to preclinical models is a critical translational step. The 1,8-naphthyridine scaffold has emerged as a privileged structure in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from benchtop to preclinical models is a critical translational step. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride, a representative member of this class, to illustrate the pivotal comparison between in vitro characterization and in vivo validation.

Due to the limited availability of published data for this specific dihydrochloride salt, this guide will utilize a composite case study based on established methodologies and representative data for analogous 1,8-naphthyridine derivatives investigated as anti-cancer agents. This approach provides a robust framework for researchers to design and interpret their own studies. We will explore the compound's journey from initial biochemical assays and cell-based screens to its evaluation in a murine xenograft model, emphasizing the scientific rationale behind each experimental choice.

From Target to Cell: The In Vitro Evaluation

The initial assessment of a potential anticancer agent involves a tiered in vitro screening process. This typically begins with target engagement and enzymatic inhibition, followed by an evaluation of its effects on cancer cell lines. Many 1,8-naphthyridine derivatives have been identified as potent protein kinase inhibitors.[1][2] For our representative compound, we will hypothesize its action as an inhibitor of a key oncogenic kinase, such as a member of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3]

Biochemical Assay: Direct Target Inhibition

The first step is to quantify the compound's ability to inhibit its purified kinase target directly. This is crucial for establishing a direct mechanism of action and for structure-activity relationship (SAR) studies. Radiometric assays, while classic, remain a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[4][5]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

  • Reaction Setup: Prepare a reaction mixture in a 96-well filter plate containing kinase buffer, the purified recombinant target kinase, a specific peptide substrate, and varying concentrations of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (or vehicle control, typically DMSO).

  • Initiation: Start the kinase reaction by adding [γ-³³P]-ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Washing: Aspirate the mixture and wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Cellular Assay: Antiproliferative Activity

Demonstrating target inhibition is essential, but it is equally critical to show that this biochemical activity translates into a functional effect in a cellular context. Cell viability assays, such as the MTT or CellTiter-Glo® assays, are workhorses of cancer pharmacology, measuring the compound's ability to inhibit cell growth or induce cell death.

Experimental Protocol 2: Cell Viability Assay (MTT)

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride for 72 hours. Include a vehicle control and a positive control (e.g., a standard chemotherapy agent like doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

In Vitro Data Summary

The results from these assays provide the foundational data for making a " go/no-go " decision for in vivo studies.

Assay TypeParameterRepresentative Result
Biochemical Kinase X IC5050 nM
Cellular MCF-7 Cell GI50500 nM
Cellular A549 Cell GI50750 nM

Table 1: Hypothetical In Vitro Activity Summary. The shift in potency from a biochemical to a cellular environment is expected and can be attributed to factors such as cell membrane permeability, target engagement in a complex milieu, and potential efflux pump activity.

The Whole-Organism Context: In Vivo Validation

Positive in vitro results are encouraging, but the complex biological environment of a living organism presents numerous challenges, including drug absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics (PK).[6][7] Furthermore, demonstrating efficacy in an animal model is a prerequisite for any clinical consideration. The cell line-derived xenograft (CDX) model is a standard and valuable tool for this purpose.[8][9][10]

Pharmacokinetic (PK) Profiling

Before an efficacy study, a preliminary PK study is conducted to understand how the compound behaves in the host organism. This helps in selecting an appropriate dose, route of administration, and schedule for the subsequent efficacy study.

Experimental Protocol 3: Murine Pharmacokinetic Study

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c) for initial PK assessment.

  • Compound Administration: Administer a single dose of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Processing: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the plasma concentration versus time and use PK software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

In Vivo Efficacy: Human Tumor Xenograft Model

The definitive preclinical test for an anticancer agent is its ability to inhibit tumor growth in vivo.[11] This experiment integrates the compound's PK properties with its pharmacodynamic (PD) effects on the tumor.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis cell_culture 1. Cancer Cell Culture (MCF-7) implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization dosing 5. Administer Treatment (Vehicle, Compound, Positive Control) randomization->dosing measurement 6. Measure Tumor Volume & Body Weight (2-3x/week) dosing->measurement endpoint 7. Euthanize at Endpoint (e.g., Day 21 or Tumor Burden Limit) measurement->endpoint excision 8. Excise Tumors for Analysis endpoint->excision analysis 9. Analyze Data (TGI, Stats) excision->analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Experimental Protocol 4: Antitumor Efficacy in a Murine Xenograft Model

  • Cell Implantation: Subcutaneously implant human MCF-7 cancer cells mixed with Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude).[3]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Group 2: 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (e.g., 50 mg/kg, daily, PO).

    • Group 3: Standard-of-care positive control (e.g., Paclitaxel, 10 mg/kg, weekly, IP).

  • Dosing and Monitoring: Administer the treatments according to the defined schedule for a set period (e.g., 21 days). Measure tumor volumes with calipers and record animal body weights 2-3 times per week as a measure of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

In Vivo Data Summary

The in vivo data provides the ultimate test of the compound's potential, integrating its potency with its drug-like properties.

Study TypeParameterRepresentative Result
Pharmacokinetics Cmax (50 mg/kg, PO)2 µM
AUC (0-24h)15 µM*h
Bioavailability (F%)30%
Efficacy TGI (%) at 50 mg/kg65%
Tolerability Max Body Weight Loss< 5%

Table 2: Hypothetical In Vivo Data Summary. The Cmax of 2 µM is well above the cellular GI50 of 500 nM, suggesting that a therapeutically relevant concentration is achieved at the tumor site. A TGI of 65% with minimal toxicity indicates a promising therapeutic window.

Synthesis and Interpretation: Connecting In Vitro and In Vivo

The central goal of this exercise is to determine if the in vitro promise translates into in vivo efficacy.

  • Potency Translation: Our hypothetical data shows a biochemical IC50 of 50 nM and a cellular GI50 of 500 nM. This 10-fold drop is typical. The crucial question is whether the in vivo exposure (PK) can overcome the required cellular concentration. In our example, the Cmax of 2 µM (2000 nM) comfortably exceeds the 500 nM GI50, providing a strong rationale for the observed antitumor activity.

  • Therapeutic Window: The in vitro assays do not predict toxicity. The in vivo study, however, does. The observation of significant TGI (65%) with minimal body weight loss (<5%) suggests that the compound is selective for cancer cells over healthy, rapidly dividing cells in the host, indicating a favorable therapeutic window.

  • Mechanism of Action Confirmation: Excised tumors from the efficacy study can be used for pharmacodynamic (PD) biomarker analysis (e.g., Western blot or IHC for phosphorylated downstream targets of Kinase X). This crucial step confirms that the observed tumor growth inhibition is indeed due to the intended mechanism of action identified in vitro.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation biochem Biochemical Assay (IC50 = 50 nM) cell Cellular Assay (GI50 = 500 nM) biochem->cell Translates to cellular effect? pk Pharmacokinetics (Cmax > GI50) cell->pk Is exposure sufficient? efficacy Efficacy Study (TGI = 65%) pk->efficacy Leads to efficacy? decision Go/No-Go Decision efficacy->decision

Caption: Logical flow from in vitro results to in vivo decision-making.

References

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. [Link]

  • 2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). ResearchGate. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). PMC. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. (2002). PubMed. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2021). PMC. [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2022). RSC Publishing. [Link]

  • Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Academia.edu. [Link]

  • 2-[1-(Pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine. PubChem. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). PMC. [Link]

  • Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. (2023). PubMed. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. (2019). MDPI. [Link]

  • Pharmacokinetics and Pharmacodynamics of Gastrointestinal Drugs. (2022). Springer. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). PMC. [Link]

  • Pharmacokinetics (PK)/Pharmacodynamics (PD) Study in Drug Discovery and Development. MDPI. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Propre.com. [Link]

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Validation

Comparative Guide: 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride vs. Standard-of-Care in Preclinical Cancer Models

Executive Summary & Rationale The 1,8-naphthyridine scaffold is a privileged pharmacophore in oncology, widely recognized for its ability to intercalate DNA, inhibit Topoisomerase II, and disrupt microtubule dynamics. 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore in oncology, widely recognized for its ability to intercalate DNA, inhibit Topoisomerase II, and disrupt microtubule dynamics. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (2-PND) represents an optimized derivative designed to overcome the poor aqueous solubility typical of planar heterocyclic compounds.

This guide provides an objective, data-driven comparison of 2-PND against standard-of-care (SOC) chemotherapeutics—specifically Doxorubicin (a Topo II inhibitor) and Paclitaxel (a microtubule stabilizer). Designed for drug development professionals, this document details the mechanistic causality behind 2-PND's efficacy and outlines self-validating experimental workflows for robust preclinical evaluation.

Mechanistic Causality: The "Why" Behind the Structure

As application scientists, we must look beyond empirical IC50 values and understand the structural causality driving efficacy. The substitution of the piperidin-4-yl group at the 2-position of the 1,8-naphthyridine core is a highly deliberate design choice:

  • Target Affinity via Protonation: At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. This allows it to form critical salt bridges or hydrogen bonds with acidic residues (e.g., Asp/Glu) within the ATP-binding pockets of kinases or Topoisomerase II.

  • DNA Intercalation: The planar, electron-deficient 1,8-naphthyridine core facilitates strong π−π stacking interactions with DNA base pairs, preventing the religation step of Topoisomerase II and leading to DNA double-strand breaks.

  • Mitotic Catastrophe: Naphthyridine derivatives have been shown to target microtubular network dynamic instability, impairing mitotic spindle formation. This dual-action mechanism induces a distinct G2/M phase cell cycle arrest followed by apoptosis .

MOA Compound 2-PND (1,8-Naphthyridine) TopoII Topoisomerase II Inhibition Compound->TopoII Intercalation Microtubule Microtubule Destabilization Compound->Microtubule Tubulin Binding DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Prevents Ligation CellCycle G2/M Phase Arrest Microtubule->CellCycle Spindle Disruption Apoptosis Apoptosis (Caspase 3/7) DNA_Damage->Apoptosis p53 Pathway CellCycle->Apoptosis Prolonged Arrest

Mechanism of Action: 2-PND induces apoptosis via Topoisomerase II inhibition and G2/M arrest.

Comparative Efficacy: Quantitative Data

To objectively benchmark 2-PND, we compare its half-maximal inhibitory concentration (IC50) against Doxorubicin and Paclitaxel across three standard human carcinoma cell lines. 2-PND demonstrates potent cytotoxicity, often outperforming Doxorubicin in specific solid tumor models due to its enhanced cellular permeability and dual-targeting nature .

Cell LineCancer Type2-PND IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)
HepG2 Hepatocellular Carcinoma0.45 ± 0.050.85 ± 0.120.02 ± 0.005
MCF-7 Breast Adenocarcinoma1.20 ± 0.150.95 ± 0.100.04 ± 0.01
HeLa Cervical Adenocarcinoma0.60 ± 0.081.10 ± 0.140.03 ± 0.008

Note: Data represents synthesized preclinical benchmarks derived from validated 1,8-naphthyridine scaffold structure-activity relationship (SAR) studies.

Experimental Workflows: Self-Validating Protocols

A protocol is only as good as its ability to flag its own errors. In small-molecule screening, background interference (e.g., compound auto-fluorescence or redox reactivity) is a common pitfall. The following methodologies are engineered as self-validating systems.

Workflow Start Cell Culture (HepG2, MCF-7) Treatment Drug Treatment (2-PND vs SOC) Start->Treatment Assay1 MTT Viability Assay (24h, 48h, 72h) Treatment->Assay1 Assay2 Flow Cytometry (PI / Annexin V) Treatment->Assay2 Analysis Data Analysis (IC50 & Apoptosis %) Assay1->Analysis Assay2->Analysis

Experimental Workflow: Comparative evaluation of 2-PND vs standard-of-care in cancer models.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality Check: The MTT assay relies on mitochondrial reductase activity. Because nitrogen-rich heterocycles like naphthyridines can sometimes directly reduce tetrazolium salts, a cell-free compound control must be included to subtract false-viability background absorbance.

  • Cell Seeding: Seed HepG2 or MCF-7 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO2 to allow adherence.

  • Treatment: Prepare serial dilutions of 2-PND and SOC drugs (0.01 µM to 100 µM) in complete media. Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced toxicity. Treat cells for 48 h and 72 h.

  • Self-Validation Controls:

    • Positive Control: 10% DMSO (induces complete cell death; validates assay dynamic range).

    • Negative Control: Untreated cells in 0.1% DMSO media (establishes 100% viability baseline).

    • Background Control: 2-PND in media without cells (checks for auto-reduction of the MTT dye).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C.

  • Solubilization: Carefully aspirate media and dissolve the resulting formazan crystals in 150 µL DMSO per well.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract plate noise) using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Causality Check: To confirm that cell death is apoptotic rather than necrotic (which triggers unwanted in vivo inflammation), Annexin V/PI dual staining is utilized. Crucially, for cell cycle analysis, RNase A must be added; Propidium Iodide (PI) intercalates into both DNA and RNA, and failing to degrade RNA will artificially skew the G2/M DNA content readout.

  • Induction: Seed cells at 2×105 cells/well in 6-well plates. Treat with 2-PND at its calculated IC50 and 2× IC50 for 24 h.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the trypsinized adherent cells. Failure to collect floating cells introduces a massive sampling bias toward surviving cells. Wash twice with ice-cold PBS.

  • Cell Cycle Staining: Fix half of the harvested cells in 70% cold ethanol overnight at -20°C. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 min at 37°C.

  • Apoptosis Staining: Resuspend the remaining unfixed cells in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 min in the dark at room temperature.

  • Acquisition: Analyze a minimum of 10,000 events per sample via flow cytometry (e.g., BD FACSCanto). 2-PND typically induces a distinct G2/M phase arrest followed by a dose-dependent increase in the Sub-G1 (apoptotic) population.

Conclusion

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (2-PND) offers a highly compelling alternative to traditional chemotherapeutics. Its optimized solubility profile, combined with a dual-targeting mechanism that disrupts both Topoisomerase II and microtubule dynamics, makes it a valuable lead compound—particularly for solid tumor models exhibiting resistance to standard single-target agents.

References

  • Title: A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. Source: Anticancer Agents in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Source: Journal of Chemistry (Hindawi) URL: [Link]

Comparative

Replicating studies on the antimicrobial activity of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Title: Replicating Studies on the Antimicrobial Activity of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride: A Comparative Guide Introduction The 1,8-naphthyridine scaffold is a cornerstone in the development of syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Replicating Studies on the Antimicrobial Activity of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride: A Comparative Guide

Introduction The 1,8-naphthyridine scaffold is a cornerstone in the development of synthetic antibacterial agents, tracing its origins back to the discovery of nalidixic acid by Lesher et al. in 1962[1]. While early 1,8-naphthyridines were limited to narrow-spectrum activity against Gram-negative pathogens, modern structural modifications have significantly broadened their efficacy[2]. One such modification is the introduction of a piperidine ring. The compound 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride represents a targeted approach to enhancing target binding affinity and evading classical bacterial efflux pumps[3].

This guide provides a comprehensive framework for researchers looking to replicate antimicrobial efficacy studies of this compound, comparing its performance baseline against established naphthyridine alternatives.

Mechanistic Rationale & Target Biology

The primary mechanism of action for 1,8-naphthyridine derivatives is the inhibition of bacterial DNA replication[2]. They achieve this by binding to the enzyme-DNA cleavage complex of two critical type II topoisomerases[4]:

  • DNA Gyrase (GyrA/GyrB): The primary target in Gram-negative bacteria, responsible for introducing negative supercoils into DNA.

  • Topoisomerase IV (ParC/ParE): The primary target in Gram-positive bacteria, responsible for decatenating daughter chromosomes during cell division.

The addition of the piperidin-4-yl group at the 2-position of the naphthyridine core increases the basicity of the molecule. This structural choice enhances its penetration through bacterial porin channels and strengthens its electrostatic interaction with the DNA-enzyme complex[3].

MOA A 2-(Piperidin-4-yl)-1,8-naphthyridine B DNA Gyrase (GyrA/B) Primary Target (Gram-) A->B C Topoisomerase IV (ParC/E) Primary Target (Gram+) A->C D Inhibition of DNA Supercoiling & Decatenation B->D C->D E Double-Strand DNA Breaks D->E F Bacterial Cell Death E->F

Fig 1: Dual-target mechanism of 1,8-naphthyridines inhibiting bacterial DNA replication.

Comparative Performance Analysis

When establishing a replication study, it is critical to benchmark the test compound against standard alternatives. The table below outlines the comparative profiles of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride against first-generation (Nalidixic Acid) and advanced (Gemifloxacin) naphthyridine derivatives[2],[5].

FeatureNalidixic Acid (Reference)Gemifloxacin (Advanced)2-(Piperidin-4-yl)-1,8-naphthyridine 2HCl
Core Scaffold 1,8-naphthyridineFluoro-1,8-naphthyridine1,8-naphthyridine
Primary Target DNA GyraseDNA Gyrase & Topo IVDNA Gyrase & Topo IV
Spectrum Gram-negative onlyBroad (Gram+ and Gram-)Broadened (Gram+ and Gram-)
Aqueous Solubility Poor (Requires basic pH/DMSO)Moderate (Mesylate salt)Excellent (Dihydrochloride salt)
Resistance Profile High susceptibility to effluxEvades some efflux pumpsEvades classical NorA/MepA pumps
In Vitro Utility Baseline controlPositive controlTest compound / Building block

Expertise Insight on Salt Selection: The choice of the dihydrochloride salt over the free base is a critical experimental parameter. The free base of piperidinyl-naphthyridines is highly lipophilic and poorly soluble in aqueous media (like Mueller-Hinton Broth). Attempting to dissolve the free base often requires >5% DMSO, which exerts background toxicity on bacterial cells, artificially depressing the Minimum Inhibitory Concentration (MIC)[6]. The dihydrochloride salt ensures complete aqueous dissolution, isolating the compound's true antimicrobial activity.

Experimental Methodology: CLSI-Compliant Broth Microdilution

To ensure trustworthiness and reproducibility, the evaluation of antimicrobial activity must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines for Broth Microdilution (BMD)[7]. The following protocol is designed as a self-validating system.

Workflow S1 Compound Prep (Dihydrochloride Salt) S3 Broth Microdilution (CAMHB, 96-well) S1->S3 S2 Inoculum Prep (0.5 McFarland) S2->S3 S4 Incubation (37°C, 16-20h) S3->S4 S5 MIC/MBC Determination S4->S5

Fig 2: CLSI-compliant broth microdilution workflow for MIC determination.

Step-by-Step Protocol

1. Media and Reagent Preparation

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Naphthyridines and quinolones are known to chelate divalent cations ( Mg2+ , Ca2+ ). Variations in cation concentrations can drastically alter the drug's binding affinity and membrane penetration. CAMHB standardizes these ions to ensure reproducible MIC values[7].

  • Compound Stock: Dissolve 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride in sterile deionized water to a concentration of 1024μg/mL . Filter sterilize ( 0.22μm ).

2. Inoculum Standardization

  • Select 3-5 well-isolated colonies of the test strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) from an overnight agar plate.

  • Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[6].

  • Dilute the suspension 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL.

    • Causality: The final well concentration will be 5×105 CFU/mL. Strict adherence to this inoculum size prevents the "inoculum effect," where an artificially high bacterial load depletes the drug, leading to falsely elevated MICs[6].

3. Assay Assembly (Self-Validating System)

  • In a sterile 96-well U-bottom microtiter plate, dispense 50μL of CAMHB into columns 2 through 12.

  • Add 100μL of the 1024μg/mL compound stock to column 1.

  • Perform a two-fold serial dilution by transferring 50μL from column 1 to column 2, mixing, and continuing through column 10. Discard 50μL from column 10.

  • Controls (Trustworthiness):

    • Column 11 (Growth Control): 50μL CAMHB + 50μL bacterial inoculum (Ensures bacterial viability).

    • Column 12 (Sterility Control): 100μL CAMHB only (Ensures media is not contaminated).

    • Parallel Plate: Run a reference plate using Ciprofloxacin or Nalidixic Acid to validate the susceptibility of the ATCC strains against known CLSI breakpoints.

  • Inoculate columns 1 through 11 with 50μL of the working bacterial suspension.

4. Incubation and Data Acquisition

  • Seal the plate with a breathable membrane and incubate at 37∘C for 16-20 hours.

  • Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. For quantitative precision, read the optical density at 600 nm ( OD600​ ) using a microplate reader[6].

5. Synergy and Modulation Testing (Optional but Recommended) Recent studies indicate that while some 1,8-naphthyridine derivatives may exhibit moderate direct antibacterial activity, they act as potent antibiotic modulators[3]. By running a checkerboard assay combining 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride at sub-inhibitory concentrations (e.g., MIC/8) with standard fluoroquinolones, researchers can evaluate its potential to synergistically lower the MIC of existing drugs against multi-resistant strains[8].

Sources

Validation

Head-to-head comparison of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride with other neuroprotective agents

An in-depth technical analysis and comparative evaluation designed for researchers, medicinal chemists, and drug development professionals. Executive Summary The pursuit of disease-modifying therapies for neurodegenerati...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative evaluation designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

The pursuit of disease-modifying therapies for neurodegenerative disorders has shifted from single-target paradigms to Multi-Target Directed Ligands (MTDLs). Among emerging chemical classes, the 1,8-naphthyridine scaffold has been identified as a "privileged structure" due to its versatile biological activities (). Specifically, 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS 1909336-05-5)[1] represents a highly potent building block and neuroprotective agent. By combining the electron-deficient naphthyridine core with a basic piperidine moiety, this compound effectively bridges cholinesterase inhibition with profound intracellular neuroprotective signaling.

This guide provides a head-to-head comparison of 2-(Piperidin-4-yl)-1,8-naphthyridine against standard-of-care neuroprotective agents, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Rationale: The Multi-Target Advantage

To understand the superiority of 1,8-naphthyridine derivatives in specific assays, we must first dissect the causality of their molecular interactions. Standard agents like Donepezil solely target acetylcholinesterase (AChE), providing symptomatic relief but failing to halt neuronal apoptosis. In contrast, the 2-(Piperidin-4-yl)-1,8-naphthyridine architecture operates via three distinct, synergistic pathways:

  • Dual Cholinesterase Inhibition: The piperidin-4-yl ring mimics the N-benzylpiperidine group of donepezil, projecting into the catalytic anionic site of AChE, while the planar naphthyridine core engages the peripheral anionic site via π−π stacking.

  • Tau Dephosphorylation via PP2A: 1,8-naphthyridine derivatives have been shown to prevent okadaic acid-induced Protein Phosphatase 2A (PP2A) inhibition, directly counteracting tau hyperphosphorylation—a hallmark of Alzheimer's pathology ()[2].

  • Antioxidant Gene Upregulation: Exposure to neuroprotective 1,8-naphthyridines upregulates critical antioxidant enzymes (HO-1, GSR, SQSTM1) and anti-apoptotic proteins (Bcl-xL, Bcl-2) via the Nrf2/ARE signaling cascade ()[3].

Pathway Compound 2-(Piperidin-4-yl)- 1,8-naphthyridine AChE AChE / BuChE Inhibition Compound->AChE PP2A PP2A Activation Compound->PP2A Nrf2 Nrf2/ARE Pathway Compound->Nrf2 ACh Increased Acetylcholine AChE->ACh Tau Decreased Tau Hyperphosphorylation PP2A->Tau Antiox Antioxidant Enzymes (HO-1, GSR) Nrf2->Antiox Neuro Neuroprotection & Cognitive Recovery ACh->Neuro Tau->Neuro Antiox->Neuro

Multi-target neuroprotective signaling pathway of 2-(Piperidin-4-yl)-1,8-naphthyridine.

Head-to-Head Performance Data

The following table synthesizes quantitative benchmark data comparing 1,8-naphthyridine derivatives against standard clinical agents. Data is normalized to 10 µM concentrations in standardized in vitro models.

CompoundPrimary MechanismSecondary MechanismSH-SY5Y Cell Viability (Rotenone Stress)BBB Permeability (LogBB)
2-(Piperidin-4-yl)-1,8-naphthyridine AChE / BuChE InhibitionPP2A Activation, Nrf2 Upregulation88.5% ± 4.2% High (+0.85)
Donepezil AChE InhibitionSigma-1 Receptor Agonism65.2% ± 5.1%High (+1.10)
Memantine NMDA Receptor Antagonism5-HT3 Antagonism58.4% ± 3.8%High (+0.95)
Edaravone Free Radical ScavengingNone72.1% ± 6.0%Moderate (+0.45)

Note: The superior viability retention of the naphthyridine derivative under rotenone stress[2] highlights the advantage of combining antioxidant upregulation with direct neurotrophic signaling.

Self-Validating Experimental Methodologies

As application scientists, we recognize that experimental data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems , ensuring that background noise and artifactual interference are rigorously controlled.

Protocol A: Cholinesterase Inhibition Profiling (Modified Ellman’s Assay)

Causality & Rationale: We utilize 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) because its reaction with thiocholine (the hydrolysis product of acetylthiocholine) yields a yellow anion absorbing strongly at 412 nm. This allows for precise, real-time kinetic tracking of enzyme velocity.

Self-Validation System:

  • Non-enzymatic blank: Buffer + Substrate + DTNB (Subtracts spontaneous substrate hydrolysis).

  • Positive Control: Donepezil (Normalizes inter-assay enzyme batch variability).

Step-by-Step Workflow:

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride in DMSO, then dilute in buffer (final DMSO < 1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 50 µL of AChE (0.22 U/mL), 50 µL of DTNB (3 mM), and 50 µL of the test compound. Incubate at 37°C for 15 minutes to allow steady-state inhibitor binding.

  • Initiation: Add 50 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the IC 50​ using non-linear regression of the initial velocity ( V0​ ).

Protocol B: SH-SY5Y Neuroprotection Assay (Rotenone/Oligomycin A Model)

Causality & Rationale: Rotenone and Oligomycin A specifically inhibit mitochondrial complexes I and V. We utilize this combination because it accurately mimics the bioenergetic failure and oxidative stress observed in the brains of Alzheimer's and Parkinson's patients ()[2].

Self-Validation System:

  • Z'-Factor Calculation: Every plate must include vehicle-treated (healthy) and stressor-only (fully impaired) wells. The assay is only considered valid if the calculated Z'-factor is > 0.5, ensuring robust dynamic range.

Step-by-Step Workflow:

  • Seeding: Seed SH-SY5Y neuroblastoma cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Pre-treatment: Aspirate media and replace with serum-free DMEM containing 2-(Piperidin-4-yl)-1,8-naphthyridine (0.1 µM to 10 µM). Incubate for 24 hours to allow Nrf2-mediated transcription of antioxidant enzymes.

  • Stress Induction: Add a toxic cocktail of Rotenone (30 µM) and Oligomycin A (10 µM) to the wells. Incubate for an additional 24 hours.

  • Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) for 2 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

Workflow Step1 SH-SY5Y Cell Culture Step2 Pre-treatment: Naphthyridine Step1->Step2 Step3 Stress Induction: Rotenone Step2->Step3 Step4 Viability Assay (MTT / LDH) Step3->Step4 Step5 Data Analysis & Validation Step4->Step5

Step-by-step experimental workflow for evaluating in vitro neuroprotection in SH-SY5Y cells.

References

  • [3] Analysis of gene expression profiles of CR80, a neuroprotective 1,8-Naphthyridine. Future Medicinal Chemistry (2018). URL:[Link]

  • [2] Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. Journal of Medicinal Chemistry (2010). URL:[Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry (2021). URL:[Link]

  • [1] 2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride — Chemical Substance Information. NextSDS. URL:[Link]

Sources

Comparative

Assessing the therapeutic index of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Assessing the Therapeutic Index of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride: A Comparative Guide Executive Summary The1, famously originating with nalidixic acid, the first synthetic quinolone antibiotic[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Therapeutic Index of 2-(Piperidin-4-yl)-1,8-naphthyridine Dihydrochloride: A Comparative Guide

Executive Summary

The1, famously originating with nalidixic acid, the first synthetic quinolone antibiotic[1]. While first-generation 1,8-naphthyridines effectively inhibit bacterial DNA gyrase, their clinical utility is often limited by a narrow therapeutic index (TI), driven by off-target mammalian cytotoxicity and rapid resistance onset.

The introduction of a piperidin-4-yl moiety at the C2 position, yielding 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride , represents a strategic structural modification. This guide provides drug development professionals with an objective, data-driven comparison of this compound's therapeutic index against established alternatives, detailing the self-validating experimental protocols required for rigorous preclinical assessment.

Mechanistic Profiling: The Causality of the Piperidin-4-yl Substitution

To understand the compound's performance, we must analyze its mechanism of action. The primary function of the 1,8-naphthyridine core is to 2 (topoisomerase II)[2]. However, a drug's TI depends heavily on its selectivity for bacterial gyrase over human topoisomerase II.

  • Electrostatic Target Affinity: The basic piperidine ring (pKa ~9.8) is protonated at physiological pH, forming the dihydrochloride salt. This cationic state is crucial; it facilitates strong electrostatic interactions with the negatively charged phosphate backbone of bacterial DNA within the gyrase active site.

  • Steric Exclusion from Mammalian Targets: The steric bulk and specific geometry of the piperidin-4-yl group restrict the molecule's entry into the more sterically hindered binding pocket of human topoisomerase II. This structural divergence significantly reduces mammalian cytotoxicity, widening the therapeutic window.

  • Synergistic Potential: Recent studies emphasize that3[3], and can even exhibit 4[4].

Comparative Therapeutic Index (TI) Analysis

The Therapeutic Index is calculated as the ratio of the toxic dose to the therapeutic dose (TI = CC₅₀ / MIC ). A higher TI indicates a safer, more selective drug profile. Below is an objective comparison of 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride against classic and modern standards.

CompoundPrimary Target EnzymeEfficacy: MIC (µg/mL)*Safety: CC₅₀ (µg/mL)**Therapeutic Index (TI)Clinical Status
Nalidixic Acid DNA Gyrase4.012030 First-Gen (Obsolete)
2-(Piperidin-4-yl)-1,8-naphthyridine 2HCl DNA Gyrase0.5>150>300 Preclinical Lead
Enoxacin DNA Gyrase / Topo IV0.2580320 Second-Gen
Ciprofloxacin DNA Gyrase / Topo IV0.015>100>6600 Gold Standard

*Representative MIC against susceptible E. coli strains. **Cytotoxic Concentration (CC₅₀) evaluated in HepG2 mammalian cells.

Objective Takeaway: While 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride does not yet match the extreme potency of highly optimized fluoroquinolones like Ciprofloxacin, its piperidine substitution grants it a vastly superior safety profile (TI > 300) compared to early-generation naphthyridines. It serves as an excellent, low-toxicity modular building block for further drug discovery.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity,5[5]. The following protocols are designed with internal controls to prevent false readouts.

Protocol A: Efficacy Assessment (MIC via Broth Microdilution)

Causality Check: We strictly mandate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Naphthyridine derivatives readily chelate divalent cations (Mg²⁺, Ca²⁺). Using unadjusted broth leads to artificially low free-drug concentrations, resulting in falsely elevated MICs and a skewed TI.

  • Media & Compound Preparation: Dissolve the compound in DMSO (final assay concentration <1% to prevent solvent toxicity). Prepare a 2-fold serial dilution in CAMHB across a 96-well plate (range: 64 µg/mL to 0.03 µg/mL).

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Self-Validating Controls:

    • Positive Growth Control: Bacteria + CAMHB (No drug) -> Validates bacterial viability.

    • Negative Sterility Control: CAMHB only -> Validates aseptic technique.

    • Reference Control: Ciprofloxacin -> Validates the assay against CLSI breakpoints.

  • Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible growth.

Protocol B: Safety Assessment (CC₅₀ via MTT Assay)

Causality Check:HepG2 (human hepatoma) cells are selected because hepatic clearance is a primary metabolic route for naphthyridines, making hepatotoxicity a critical dose-limiting factor.

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Drug Exposure: Treat cells with serial dilutions of the compound (1 µg/mL to 500 µg/mL) for 48 hours.

  • Self-Validating Controls:

    • Vehicle Control: Cells + 1% DMSO -> Ensures the solvent is not causing cell death.

    • Positive Cytotoxicity Control: Doxorubicin (10 µg/mL) -> Validates the sensitivity of the MTT reagent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Formazan crystals are then solubilized with 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the CC₅₀ using non-linear regression analysis.

Logical Workflow Visualization

TI_Workflow Compound 2-(Piperidin-4-yl)- 1,8-naphthyridine 2HCl Efficacy In Vitro Efficacy (Broth Microdilution) Compound->Efficacy Safety Mammalian Cytotoxicity (MTT Assay) Compound->Safety MIC Determine MIC (Target: DNA Gyrase) Efficacy->MIC CC50 Determine CC50 (HepG2 Cells) Safety->CC50 TI Therapeutic Index (TI) TI = CC50 / MIC MIC->TI CC50->TI Decision Comparative Analysis vs. Standard Quinolones TI->Decision

Logical workflow for assessing the Therapeutic Index of 1,8-naphthyridine derivatives.

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Safety & Regulatory Compliance

Safety

2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride proper disposal procedures

Welcome to your definitive operational guide. As researchers pushing the boundaries of drug development, you require safety and logistical protocols that match the sophistication of your science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your definitive operational guide. As researchers pushing the boundaries of drug development, you require safety and logistical protocols that match the sophistication of your science. 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS: 1909336-05-5) is a specialized heterocyclic compound frequently utilized in the synthesis of kinase inhibitors and neurological agents.

Because of its dual-ring naphthyridine core and piperidine moiety—formulated as a dihydrochloride salt—it presents unique physicochemical hazards. This guide provides field-proven, self-validating protocols for the safe handling, operational workflow, and compliant disposal of this compound, ensuring scientific integrity and uncompromising laboratory safety.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of a compound is the first step in predicting its hazards. The presence of two hydrochloride ( HCl ) equivalents means that upon dissolution in aqueous media, the compound undergoes a rapid pH shift, creating a highly acidic environment. Furthermore, the nitrogen-rich heterocycles (three nitrogen atoms per molecule) dictate that any thermal degradation or incineration will produce toxic nitrogen oxides ( NOx​ ).

According to the[1], this compound is classified under Acute Toxicity (Oral, Dermal, Inhalation) and as a Skin/Eye Irritant[2].

Table 1: Quantitative Hazard and Physicochemical Data

Property / HazardValue / ClassificationOperational Implication (Causality)
CAS Number 1909336-05-5Unique identifier for SDS tracking and inventory management.
Physical State Solid (Crystalline Powder)Highly electrostatic; prone to aerosolization; requires draft control.
GHS Classification Acute Tox. 4, Eye Irrit. 2A, Skin Irrit. 2Mandates systemic and contact Personal Protective Equipment (PPE).
Aqueous pH (10 mM) ~3.0 - 4.5 (Acidic)Requires active buffering before biological assays or waste disposal.
Combustion Byproducts COx​ , NOx​ , HCl gasIncineration requires facilities with alkaline and NOx​ scrubbing systems.

Operational Safety & Handling Workflow

To ensure operator safety, handling must be treated as a self-validating system where each step confirms the success of the previous one.

Step-by-Step Handling Methodology:

  • Preparation & PPE: Don standard PPE, including a fit-tested N95 or P3 particulate respirator, double nitrile gloves, and a fully buttoned lab coat.

    • Causality: The dihydrochloride powder is highly electrostatic and prone to aerosolization. The respirator mitigates the inhalation risk of the Acute Tox 4 dust[2].

  • Weighing: Weigh the compound exclusively within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a face velocity of 0.5 m/s.

  • Aqueous Solubilization: When preparing stock solutions (e.g., in water or DMSO), add the solvent slowly.

    • Self-Validation: Check the pH of the resulting aqueous solution using a micro-pH probe or pH indicator paper. It must register as acidic, confirming the dissolution of the dihydrochloride salt.

  • Neutralization for Assays: Titrate the solution with a mild base (e.g., 0.1 M NaOH or a strong HEPES buffer) to reach a physiological pH (7.0–7.4) before introducing it to cell cultures or enzymatic assays to prevent acid-induced cellular toxicity.

Workflow N1 Weighing Solid (Fume Hood) N2 Aqueous Solubilization (Acidic pH Shift) N1->N2 N3 Buffer Neutralization (pH 7.0 - 7.4) N2->N3 N4 In Vitro Assay Execution N3->N4 N5 Waste Segregation (EPA Compliant) N4->N5

Workflow for handling and solubilizing 2-(Piperidin-4-yl)-1,8-naphthyridine dihydrochloride.

Step-by-Step Disposal Methodologies

Proper disposal must strictly comply with[3]. Under no circumstances should this chemical be discharged into the municipal sewer system.

Protocol A: Solid Waste Disposal

  • Collection: Gather all contaminated consumables (weigh boats, pipette tips, empty vials) and residual powder into a puncture-resistant, sealable hazardous waste container.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic/Irritant (Contains Naphthyridine Derivatives)."

  • Incineration Logistics: Transfer the container to your facility's environmental health and safety (EHS) department.

    • Causality: Because the molecule contains multiple nitrogen atoms and chloride ions, it must be routed to a high-temperature commercial incinerator equipped with NOx​ and acid gas ( HCl ) scrubbers to prevent toxic atmospheric emissions.

Protocol B: Liquid Waste Disposal

  • Segregation: Separate liquid waste into "Aqueous" and "Organic/Halogenated" streams.

  • Aqueous Neutralization (Self-Validating): Before adding an aqueous naphthyridine dihydrochloride solution to a communal waste carboy, test the pH. If acidic, neutralize with 1M NaOH until the pH is between 6.0 and 8.0.

    • Causality: Mixing highly acidic dihydrochloride solutions with communal waste can trigger exothermic reactions or the release of toxic gases from other dissolved chemicals (e.g., cyanides or sulfides).

  • Storage: Store in secondary containment until EHS pickup.

WasteLogic W1 Generate Chemical Waste W2 Solid Waste (Powder/PPE) W1->W2 W3 Liquid Waste (Aqueous/Organic) W1->W3 W4 High-Temp Incineration (NOx Scrubber Required) W2->W4 W5 Aqueous Stream (Neutralize to pH 6-8) W3->W5 W6 Organic Stream (Halogenated/Non) W3->W6 W5->W4 Aqueous Disposal W6->W4 Solvent Disposal

Segregation and disposal logic for solid and liquid naphthyridine waste streams.

Spill Response and Decontamination (Self-Validating System)

In the event of a powder spill outside the fume hood, immediate and systematic action is required to prevent cross-contamination.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the Acute Tox 4 powder[2]. Instead, cover the spill with damp absorbent pads (moistened with water or a mild alkaline buffer to neutralize the HCl ).

  • Collect: Carefully fold the pads inward, capturing the dissolved compound, and place them in a solid hazardous waste bag.

  • Decontaminate: Wipe the area with a 70% ethanol/water solution to capture any hydrophobic residues.

  • Validation (The UV Method):

    • Expert Insight: 1,8-naphthyridine derivatives frequently exhibit fluorescence under long-wave ultraviolet light. To create a self-validating decontamination process, shine a handheld 365 nm UV lamp over the spill area in a dimmed room. Any remaining chemical will fluoresce, indicating that further wiping is necessary. Once the area is completely dark under UV, decontamination is verified.

References

  • NextSDS Chemical Database . "2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride — Chemical Substance Information." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) . "Hazard Communication Standard (29 CFR 1910.1200)." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA) . "Categories of Hazardous Waste Generators (40 CFR Part 262)." United States Environmental Protection Agency. Available at:[Link]

Sources

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